LY108742
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H28N2O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-hydroxybutan-2-yl 4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C21H28N2O3/c1-12(24)13(2)26-21(25)15-8-17-16-6-5-7-18-20(16)14(10-22(18)3)9-19(17)23(4)11-15/h5-7,10,12-13,15,17,19,24H,8-9,11H2,1-4H3 |
InChI Key |
YLCYDARNSJPGCV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Blueprint: A Technical Guide to a Novel Investigational Agent in Chondrocyte Biology
Disclaimer: Initial searches for the compound "LY108742" did not yield specific public data. This technical guide therefore provides a representative overview of the mechanism of action of a hypothetical Wnt pathway inhibitor, herein referred to as "Investigational Compound X," in chondrocytes. The data and experimental protocols presented are synthesized from established research methodologies in the field of chondrocyte biology and osteoarthritis drug development and should be considered illustrative.
This whitepaper serves as an in-depth technical resource for researchers, scientists, and drug development professionals, detailing the core mechanism of action of Investigational Compound X on chondrocytes. The focus is on its role in modulating key signaling pathways implicated in cartilage homeostasis and the pathogenesis of osteoarthritis.
Core Mechanism of Action: Inhibition of the Wnt Signaling Pathway
Investigational Compound X is a potent and selective inhibitor of the canonical Wnt signaling pathway, a critical regulator of chondrocyte differentiation, proliferation, and catabolic activity. Dysregulation of the Wnt pathway is strongly associated with the progression of osteoarthritis, leading to cartilage degradation and aberrant chondrocyte function.
The primary mechanism of action of Investigational Compound X involves the stabilization of β-catenin destruction complex, preventing the nuclear translocation of β-catenin and subsequent transcription of Wnt target genes. These target genes include key mediators of cartilage breakdown, such as matrix metalloproteinases (MMPs) and ADAMTS-5, as well as factors that promote chondrocyte hypertrophy, a detrimental process in articular cartilage.
Visualization of the Wnt Signaling Pathway and Inhibition by Investigational Compound X
PG-530742: A Technical Overview of a Broad-Spectrum Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PG-530742, also known as PG-116800, is an orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). As a member of the hydroxyproline-based hydroxamic acid class of inhibitors, it demonstrated high affinity for several MMPs implicated in the pathophysiology of osteoarthritis (OA), including MMP-2, -3, -8, -9, -13, and -14.[1][2] Preclinical studies in a rat model of monoiodoacetate-induced osteoarthritis suggested potential efficacy in reducing joint damage. However, a comprehensive 12-month, double-blind, placebo-controlled clinical trial (NCT00041756) in patients with knee osteoarthritis revealed an unfavorable risk-benefit profile, characterized by musculoskeletal toxicity and a lack of significant clinical benefit, which ultimately led to the discontinuation of its development for this indication.[2][3][4][5][6] This technical guide provides a detailed overview of PG-530742, including its mechanism of action, available preclinical and clinical data, and relevant experimental protocols.
Introduction: Matrix Metalloproteinases in Osteoarthritis
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM). In healthy joints, MMP activity is tightly regulated. However, in pathological conditions such as osteoarthritis, the balance shifts towards excessive ECM degradation, leading to cartilage breakdown, joint space narrowing, and inflammation. Key MMPs implicated in OA include the collagenases (e.g., MMP-1, -8, -13) which degrade fibrillar collagens, and the gelatinases (MMP-2, -9) which further degrade denatured collagens and other ECM components. The stromelysins (e.g., MMP-3) have a broad substrate specificity and can activate other pro-MMPs.
The rationale for developing MMP inhibitors for OA is to block this excessive enzymatic activity, thereby preserving the structural integrity of the cartilage and potentially slowing disease progression.
PG-530742: Mechanism of Action and Selectivity
PG-530742 functions as a competitive inhibitor by chelating the active site zinc ion of MMPs through its hydroxamic acid moiety. This interaction reversibly blocks the catalytic activity of the enzyme.
MMP Inhibition Profile
While specific IC50 or Ki values for PG-530742 are not publicly available, literature describes its selectivity profile qualitatively.
| MMP Target | Affinity | Implicated Role in Osteoarthritis |
| MMP-2 (Gelatinase A) | High | Degradation of type IV collagen and other ECM components. |
| MMP-3 (Stromelysin 1) | High | Broad substrate specificity, activates other pro-MMPs. |
| MMP-8 (Collagenase 2) | High | Degradation of type I, II, and III collagens. |
| MMP-9 (Gelatinase B) | High | Degradation of type IV collagen and gelatin. |
| MMP-13 (Collagenase 3) | High | Preferential degradation of type II collagen, a major component of articular cartilage. |
| MMP-14 (MT1-MMP) | High | Membrane-type MMP involved in pericellular proteolysis and activation of other MMPs. |
| MMP-1 (Collagenase 1) | Substantially Lower | Degradation of type I and III collagens. |
| MMP-7 (Matrilysin) | Substantially Lower | Broad substrate specificity. |
This table is based on descriptive information from available literature.[1][2][7] Specific quantitative inhibition data (IC50/Ki) is not publicly available.
Experimental Protocols
This section details representative experimental protocols relevant to the evaluation of PG-530742 and similar MMP inhibitors.
In Vitro MMP Inhibition Assay (General Fluorogenic Protocol)
This protocol describes a common method for determining the inhibitory potency of a compound against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (PG-530742) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA - p-aminophenylmercuric acetate).
-
In the 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations
-
Activated MMP enzyme
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) over time in a kinetic mode.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Preclinical Efficacy: Rat Monoiodoacetate (MIA)-Induced Osteoarthritis Model
This model was used in the preclinical evaluation of PG-530742.[2][3] It involves the intra-articular injection of MIA, which induces chondrocyte death and subsequent cartilage degradation, mimicking aspects of human OA.
Animals:
-
Male Wistar rats (or other appropriate strain), 8-10 weeks old.
Procedure:
-
Induction of OA:
-
Anesthetize the rats (e.g., with isoflurane).
-
Inject a single dose of MIA (e.g., 2 mg in 50 µL of sterile saline) into the intra-articular space of one knee joint. The contralateral knee can be injected with saline as a control.
-
-
Treatment:
-
Administer PG-530742 or vehicle control orally (e.g., by gavage) daily, starting on a predetermined day post-MIA injection and continuing for the duration of the study (e.g., 4 weeks).
-
-
Assessment of Cartilage Degradation (Histology):
-
At the end of the study, euthanize the animals and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin.
-
Decalcify the joints (e.g., in 10% EDTA).
-
Process the tissues, embed in paraffin, and section.
-
Stain the sections with Safranin O-Fast Green to visualize proteoglycan content (cartilage matrix).
-
Score the cartilage degradation using a validated scoring system (e.g., Mankin score), evaluating parameters such as cartilage structure, cellularity, and Safranin O staining intensity.
-
Clinical Development: The NCT00041756 Trial
PG-530742 was evaluated in a pivotal Phase II clinical trial for the treatment of mild to moderate knee osteoarthritis.[3][4][5][6][8]
Study Design
-
Title: Efficacy and Safety of PG-530742 in the Treatment of Mild to Moderate Knee Osteoarthritis.[8]
-
Design: A randomized, 12-month, double-blind, placebo-controlled, multicenter, parallel-group, dose-response study.[3][4][5]
-
Population: 401 patients with mild to moderate knee osteoarthritis.[3][4]
-
Intervention: Oral administration of PG-116800 (the dihydrated sodium salt of PG-530742) at doses of 25 mg, 50 mg, 100 mg, or 200 mg twice daily, or placebo.[3][4]
-
Primary Endpoints:
Clinical Trial Results and Discontinuation
The study did not meet its primary efficacy endpoints. After one year of treatment, there was no statistically significant difference between any of the PG-116800 dose groups and placebo in terms of the mean change in minimum joint space width or WOMAC scores.[3][4]
Furthermore, the trial revealed significant safety concerns. The most frequently reported adverse effect was arthralgia (joint pain), occurring in 35% of patients.[3][4] Musculoskeletal adverse events, including arthralgia, stiffness, and myalgia, were dose-dependent and led to the discontinuation of the 200 mg twice-daily dose during the study.[3][4][5] The unfavorable risk-benefit balance ultimately precluded further development of PG-116800 for the treatment of osteoarthritis.[3][4][5]
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for PG-530742 in humans are not extensively published. As an orally administered small molecule, it would have undergone absorption, distribution, metabolism, and excretion (ADME) processes. Preclinical studies in rats and dogs were conducted, but the specific parameters have not been made publicly available.[2]
Conclusion and Future Perspectives
PG-530742 is a potent, broad-spectrum MMP inhibitor that showed promise in preclinical models of osteoarthritis. However, its clinical development was halted due to a lack of efficacy and, more importantly, the emergence of dose-limiting musculoskeletal toxicity. This outcome highlights a significant challenge in the development of MMP inhibitors for chronic diseases like osteoarthritis: achieving a therapeutic window that effectively inhibits pathological MMP activity in the joint without causing mechanism-based toxicity in other tissues. The experience with PG-530742 underscores the difficulty of translating preclinical efficacy for this class of drugs into clinical success and emphasizes the need for highly selective inhibitors or alternative delivery strategies to minimize systemic exposure and associated adverse effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling LY108742: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY108742 is a potent and selective antagonist of the 5-HT2 receptor, a member of the G protein-coupled receptor family that plays a crucial role in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. While detailed primary literature on the initial discovery and synthesis of this compound is not extensively available in the public domain, this document consolidates the known information from chemical databases, vendor specifications, and related scientific publications to offer a thorough understanding of this important research compound.
Chemical Identity and Properties
This compound, identified by the CAS Number 150196-69-3, is chemically known as 3-hydroxybutan-2-yl 4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate. Its molecular formula is C₂₁H₂₈N₂O₃, with a molecular weight of 356.46 g/mol .
| Property | Value |
| IUPAC Name | 3-hydroxybutan-2-yl 4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
| CAS Number | 150196-69-3 |
| Molecular Formula | C₂₁H₂₈N₂O₃ |
| Molecular Weight | 356.46 g/mol |
Pharmacological Profile
This compound is characterized as a selective antagonist of the 5-HT2 receptor. The 5-HT2 receptor family consists of three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. Antagonism of these receptors has been a key strategy in the development of therapeutics for a variety of disorders, including psychiatric conditions, thrombosis, and pulmonary hypertension.
Quantitative Pharmacological Data
The primary pharmacological data for this compound comes from a seminal study by Nelson et al. (1993), which investigated the species differences in the pharmacology of the 5-HT2 receptor. The following table summarizes the reported inhibitory potencies (IC50) of this compound at the 5-HT2 receptor in various species.
| Species | IC50 (nM) | Reference |
| Rat | 9.3 | [1] |
| Pig | 57.2 | [1] |
| Monkey | 56.8 | [1] |
These values indicate that this compound exhibits high affinity for the 5-HT2 receptor, with notable species-dependent differences in its potency.
Synthesis
General Synthetic Workflow (Hypothetical)
The following diagram illustrates a conceptual workflow for the synthesis of this compound.
Caption: A conceptual workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathways
As a 5-HT2 receptor antagonist, this compound is expected to competitively inhibit the binding of the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) to the 5-HT2 receptor. The 5-HT2 receptors are Gq/G11-coupled receptors. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this initial step, this compound would inhibit all downstream signaling events.
5-HT2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT2 receptor and the point of inhibition by this compound.
Caption: The 5-HT2 receptor signaling pathway and inhibition by this compound.
Experimental Protocols
While the specific, detailed experimental protocols for the original synthesis and pharmacological testing of this compound are not publicly available, this section outlines general methodologies that would be employed for such studies, based on standard practices in medicinal chemistry and pharmacology.
General Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the 5-HT2 receptor.
Caption: A general workflow for a radioligand binding assay.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2 receptor in various biological systems. Its high affinity and selectivity make it a suitable probe for elucidating the physiological and pathological functions mediated by this receptor. While a comprehensive public record of its initial development is limited, the available data clearly establish its identity and primary pharmacological action. Further research to fully characterize its subtype selectivity and in vivo efficacy would be beneficial for the scientific community. This guide provides a foundational understanding of this compound, intended to support and inspire future research in this important area of pharmacology.
References
The Role of LY108742 in Osteoarthritis Pathogenesis: An In-depth Technical Guide
To the Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the inquiry into the role of the compound LY108742 in the pathogenesis of osteoarthritis (OA). Following a comprehensive review of publicly available scientific literature and databases, we must report that there is no current scientific evidence to support a role for this compound in the pathogenesis of osteoarthritis.
Our research indicates that this compound is classified as a 5-HT2 antagonist. The current body of scientific literature does not contain studies linking this compound to osteoarthritis research or suggesting its involvement in the molecular pathways that drive OA.
While the specific inquiry into this compound and osteoarthritis could not be substantiated, the underlying interest in therapeutic agents for OA is of paramount importance. Therefore, this guide will pivot to provide an in-depth overview of a key and well-validated target in osteoarthritis pathogenesis: A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) . The inhibition of ADAMTS-5 has been a significant focus of drug development efforts in the field of osteoarthritis.
The Central Role of ADAMTS-5 in Cartilage Degradation
Osteoarthritis is characterized by the progressive degradation of articular cartilage. A key event in this process is the breakdown of aggrecan, a major proteoglycan responsible for the compressive stiffness of cartilage. The enzymatic degradation of aggrecan is primarily mediated by a family of enzymes known as aggrecanases, with ADAMTS-5 being the most prominent member in the context of OA.[1][2][3]
Evidence supporting the critical role of ADAMTS-5 in osteoarthritis includes:
-
Upregulation in OA: The expression and activity of ADAMTS-5 are significantly elevated in osteoarthritic cartilage.[4]
-
Genetic Evidence: Genetic deletion of ADAMTS-5 in animal models has been shown to protect against the development of osteoarthritis.[5][6]
-
Primary Aggrecanase: In vitro and ex vivo studies have consistently demonstrated that ADAMTS-5 is the principal enzyme responsible for aggrecan degradation in cartilage.[1]
The catalytic activity of ADAMTS-5 leads to the cleavage of aggrecan at specific sites, disrupting the integrity of the cartilage extracellular matrix and initiating a cascade of events that culminate in joint failure.
Signaling Pathways Regulating ADAMTS-5 in Chondrocytes
The expression and activity of ADAMTS-5 in chondrocytes, the resident cells of cartilage, are tightly regulated by a complex network of signaling pathways. Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), are potent inducers of ADAMTS-5.
The signaling cascade initiated by these cytokines often involves the activation of key downstream pathways, including:
-
Nuclear Factor-kappa B (NF-κB): A central regulator of inflammatory responses that directly promotes the transcription of the ADAMTS-5 gene.
-
Mitogen-Activated Protein Kinases (MAPKs): Including p38, JNK, and ERK, which play crucial roles in transducing extracellular signals into cellular responses, leading to increased ADAMTS-5 expression.
The interplay of these pathways creates a pro-catabolic environment within the joint, driving the progressive cartilage destruction characteristic of osteoarthritis.
Below is a diagram illustrating the signaling pathway leading to ADAMTS-5-mediated aggrecan degradation.
Experimental Approaches to Studying ADAMTS-5 Inhibition
The investigation of ADAMTS-5 inhibitors has employed a range of experimental models to assess their potential as disease-modifying osteoarthritis drugs (DMOADs). A typical experimental workflow is outlined below.
Key Experimental Protocols
1. Recombinant Human ADAMTS-5 Enzymatic Assay:
-
Objective: To determine the direct inhibitory activity of a compound on ADAMTS-5.
-
Methodology: Recombinant human ADAMTS-5 is incubated with a fluorogenic peptide substrate that mimics the aggrecan cleavage site. The fluorescence generated upon substrate cleavage is measured over time. The inhibitory effect of a test compound is assessed by measuring the reduction in fluorescence in its presence. IC50 values are calculated to quantify the potency of the inhibitor.
2. IL-1β-Stimulated Chondrocyte Culture:
-
Objective: To evaluate the effect of an inhibitor on ADAMTS-5 expression and aggrecan degradation in a cellular context.
-
Methodology: Primary human or animal chondrocytes are cultured and stimulated with IL-1β to induce a catabolic phenotype, including the upregulation of ADAMTS-5. The test compound is added to the culture medium. The expression of ADAMTS-5 is measured by qPCR and Western blotting. Aggrecan degradation is quantified by measuring the release of glycosaminoglycans (GAGs) into the culture medium using the DMMB assay.
3. Cartilage Explant Model:
-
Objective: To assess the ability of an inhibitor to protect the cartilage matrix from degradation in a tissue-level model.
-
Methodology: Full-thickness cartilage explants are harvested from animal or human joints and cultured in the presence or absence of a catabolic stimulus (e.g., IL-1β or retinoic acid). The test compound is added to the culture medium. Cartilage degradation is assessed by measuring GAG release and by histological analysis (e.g., Safranin-O staining for proteoglycans).
4. Surgically-Induced Osteoarthritis Animal Models (e.g., Destabilization of the Medial Meniscus - DMM):
-
Objective: To evaluate the in vivo efficacy of an inhibitor in a preclinical model of OA.
-
Methodology: Osteoarthritis is surgically induced in one knee joint of an animal (commonly mice or rats). The animals are then treated with the test compound (e.g., via oral administration or intra-articular injection). The progression of OA is assessed at a defined time point by histological scoring of cartilage damage, osteophyte formation, and subchondral bone changes.
Clinical Development of ADAMTS-5 Inhibitors
Several small molecule and antibody-based inhibitors of ADAMTS-5 have progressed to clinical trials for the treatment of osteoarthritis.[5][7][8][9][10][11] The primary endpoints in these trials have typically focused on symptomatic improvement (pain and function) and structural modification (slowing of cartilage degradation as measured by imaging techniques like MRI).
Table 1: Summary of Selected ADAMTS-5 Inhibitors in Clinical Development
| Compound | Modality | Developer(s) | Highest Phase of Development for OA | Status |
| GLPG1972 (S201086) | Small Molecule | Galapagos/Servier | Phase II | Did not meet primary endpoint[7][12] |
| QUC398 | Small Molecule | Novartis | Phase II | Terminated due to insufficient efficacy[7][12] |
| M6495 | Nanobody | Merck KGaA/Novartis | Phase I | Development status unclear[7][11] |
| AGG-523 | Small Molecule | Wyeth/Pfizer | Phase I | Discontinued[5] |
While the clinical development of ADAMTS-5 inhibitors has faced challenges, with some trials failing to demonstrate significant efficacy, the targeting of this enzyme remains a scientifically validated and pursued strategy in the quest for a DMOAD for osteoarthritis.[7][12] The complexities of OA pathogenesis, including the involvement of multiple catabolic enzymes and inflammatory pathways, likely contribute to the difficulties in translating preclinical success to clinical benefit with a single-target agent.
Conclusion
References
- 1. Anti-ADAMTS5 monoclonal antibodies: implications for aggrecanase inhibition in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of ADAMTS Proteases [frontiersin.org]
- 3. ADAMTS proteins in human disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novartis ends phase 2 osteoarthritis trial of ADAMTS-5 inhibitor [synapse.patsnap.com]
- 8. Table 1.4, [ADAMTS-5 inhibitors advancing into human clinical trials]. - Electromechanobiology of Cartilage and Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. emjreviews.com [emjreviews.com]
- 12. fiercebiotech.com [fiercebiotech.com]
Unraveling the Role of LY108742 in Cartilage Degradation: A Technical Overview
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found regarding the compound LY108742 and its specific targets in cartilage degradation pathways. The designation "LY" typically indicates a compound from Eli Lilly and Company's research and development pipeline; however, there are no public records or publications detailing the mechanism of action, experimental data, or clinical investigations for a compound with this identifier in the context of osteoarthritis or cartilage biology.
This lack of information prevents the creation of an in-depth technical guide as requested. It is possible that this compound is an internal designation for a compound that was discontinued (B1498344) in early-stage research, has been superseded by a different compound, or the identifier is incorrect.
To provide a relevant framework for researchers, scientists, and drug development professionals interested in this therapeutic area, this document will instead focus on the general pathways of cartilage degradation in osteoarthritis and the classes of molecules that are actively being targeted for therapeutic intervention. This will include a discussion of key enzymatic drivers of cartilage breakdown and the inflammatory signaling cascades that perpetuate joint damage.
Key Pathways in Cartilage Degradation
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. This process is driven by a complex interplay of biomechanical stress and biochemical factors that disrupt the normal balance of cartilage matrix synthesis and degradation. Chondrocytes, the sole cell type in cartilage, play a central role in this process. In an osteoarthritic environment, chondrocytes shift towards a catabolic phenotype, producing a range of degradative enzymes and inflammatory mediators.
The Role of Matrix Metalloproteinases (MMPs)
A major family of enzymes responsible for the degradation of the cartilage extracellular matrix are the matrix metalloproteinases (MMPs). Several MMPs have been implicated in osteoarthritis:
-
MMP-13 (Collagenase-3): Considered a key player in cartilage degradation due to its potent activity against type II collagen, the primary collagenous component of articular cartilage.[1]
-
MMP-1 (Collagenase-1) and MMP-8 (Collagenase-2): Also contribute to the breakdown of type II collagen.
-
MMP-3 (Stromelysin-1) and MMP-10 (Stromelysin-2): Degrade proteoglycans and other non-collagenous matrix components, and can also activate other MMPs.
The ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) Family
Another critical group of enzymes in cartilage degradation are the aggrecanases, primarily ADAMTS-4 and ADAMTS-5. These enzymes are responsible for the cleavage of aggrecan, a major proteoglycan that provides cartilage with its compressive stiffness. The loss of aggrecan is an early event in osteoarthritis, leading to a compromised cartilage matrix that is more susceptible to mechanical damage.
Inflammatory Signaling Pathways
Pro-inflammatory cytokines play a crucial role in driving the catabolic processes in osteoarthritis. Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are key mediators that are upregulated in the osteoarthritic joint.[2][3] These cytokines, produced by chondrocytes as well as synovial cells, initiate signaling cascades that lead to:
-
Increased expression of MMPs and ADAMTS: IL-1β and TNF-α stimulate chondrocytes to produce cartilage-degrading enzymes.[3]
-
Inhibition of matrix synthesis: These cytokines can suppress the production of type II collagen and aggrecan, further tipping the balance towards degradation.
-
Production of other inflammatory mediators: This includes prostaglandins (B1171923) (like PGE2) and nitric oxide (NO), which contribute to inflammation and pain.[2]
The downstream signaling pathways activated by these cytokines often involve the transcription factor Nuclear Factor-kappa B (NF-κB), which is a master regulator of inflammatory and catabolic gene expression in chondrocytes.[1][4]
Therapeutic Strategies Targeting Cartilage Degradation
Given the central role of these pathways, significant drug development efforts have focused on inhibiting key molecular targets:
-
MMP Inhibitors: While a logical approach, the development of broad-spectrum MMP inhibitors has been hampered by off-target effects and musculoskeletal toxicity.[5] More selective inhibitors targeting specific MMPs like MMP-13 are an area of ongoing research.
-
ADAMTS Inhibitors: Targeting ADAMTS-4 and ADAMTS-5 to prevent aggrecan degradation is another promising strategy.
-
Anti-inflammatory Agents: Therapies that block the action of pro-inflammatory cytokines like IL-1β and TNF-α have been investigated. While systemic administration of biologics has shown some promise in inflammatory arthritis, their efficacy in osteoarthritis has been less clear-cut, potentially due to the different nature of inflammation in this disease.[3]
-
Modulators of Intracellular Signaling: Targeting downstream signaling molecules within the inflammatory cascades, such as components of the NF-κB pathway, represents another avenue for therapeutic intervention.
Visualizing Cartilage Degradation Pathways
To illustrate the complex interactions involved in cartilage degradation, the following diagrams depict the general inflammatory signaling pathway and the enzymatic degradation of the cartilage matrix.
Figure 1: Inflammatory signaling cascade in chondrocytes leading to matrix degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Paracrine pathways of cartilage destruction in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Promising Treatment for Osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A brief review of current treatment options for osteoarthritis including disease-modifying osteoarthritis drugs (DMOADs) and novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
PG-530742: A Selective Matrix Metalloproteinase Inhibitor for Osteoarthritis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PG-530742, also known as PG-116800, is an orally active, broad-spectrum matrix metalloproteinase (MMP) inhibitor that has been investigated for the treatment of osteoarthritis. As a member of the hydroxyproline-based hydroxamic acid class of inhibitors, PG-530742 exhibits high affinity for several MMPs implicated in the pathological degradation of cartilage in osteoarthritis, including MMP-2, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-14. Notably, it demonstrates substantially lower affinity for MMP-1 and MMP-7, which have been associated with musculoskeletal toxicity. This technical guide provides a comprehensive overview of PG-530742, including its selectivity profile, preclinical and clinical data, and the experimental protocols utilized in its evaluation. Furthermore, it elucidates the key signaling pathways modulated by the targeted MMPs in the context of osteoarthritis.
Introduction to PG-530742 and its Mechanism of Action
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). In osteoarthritis, the dysregulation of MMP activity leads to the excessive degradation of cartilage components, particularly collagen and proteoglycans, resulting in joint damage and loss of function.[1][2] PG-530742 was developed as a therapeutic agent to inhibit these pathological processes. By targeting specific MMPs involved in cartilage degradation, PG-530742 aimed to slow the progression of osteoarthritis.[3]
Selectivity Profile of PG-530742
Table 1: Selectivity Profile of PG-530742 Against Various Matrix Metalloproteinases
| MMP Target | Affinity of PG-530742 |
| MMP-2 | High |
| MMP-3 | High |
| MMP-8 | High |
| MMP-9 | High |
| MMP-13 | High |
| MMP-14 | High |
| MMP-1 | Substantially Lower |
| MMP-7 | Substantially Lower |
Experimental Protocols
In Vitro MMP Inhibition Assay
The inhibitory activity of PG-530742 against various MMPs is typically determined using a fluorometric assay. This method relies on the cleavage of a specific fluorescent peptide substrate by the target MMP, leading to an increase in fluorescence that can be quantified.
Protocol for a General Fluorometric MMP Inhibition Assay:
-
Reagents and Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
PG-530742 (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Activate the pro-MMP enzymes according to the manufacturer's instructions.
-
Prepare serial dilutions of PG-530742 in the assay buffer.
-
Add the activated MMP enzyme to the wells of the 96-well plate.
-
Add the different concentrations of PG-530742 to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 325 nm and emission at 393 nm).
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Preclinical Animal Model of Osteoarthritis
The efficacy of PG-530742 in a preclinical setting was evaluated using the mono-iodoacetate (MIA) induced model of osteoarthritis in rats. This model mimics the cartilage degradation and pain observed in human osteoarthritis.[1][2]
Protocol for Mono-iodoacetate (MIA)-Induced Osteoarthritis in Rats:
-
Animals:
-
Male Wistar rats (or other appropriate strain)
-
-
Induction of Osteoarthritis:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Inject a single intra-articular dose of MIA (e.g., 1 mg in 50 µL of sterile saline) into the knee joint.[4]
-
The contralateral knee can be injected with sterile saline to serve as a control.
-
-
Treatment:
-
Administer PG-530742 orally at various doses once daily, starting on a pre-determined day post-MIA injection.
-
-
Outcome Measures:
-
Histological Analysis: At the end of the study, sacrifice the animals and collect the knee joints. Process the joints for histological staining (e.g., Safranin O-Fast Green) to assess cartilage degradation, proteoglycan loss, and bone remodeling.
-
Pain Assessment: Evaluate pain behavior at different time points using methods such as the von Frey filament test for mechanical allodynia or an incapacitance tester to measure weight-bearing distribution.
-
Biomarker Analysis: Analyze synovial fluid or serum for biomarkers of cartilage degradation (e.g., COMP, CTX-II).
-
Clinical Trial in Knee Osteoarthritis
PG-530742 was evaluated in a Phase II clinical trial for the treatment of mild to moderate knee osteoarthritis (ClinicalTrials.gov Identifier: NCT00041756).[5]
Table 2: Summary of the Phase II Clinical Trial of PG-116800 (PG-530742) in Knee Osteoarthritis
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-response study.[5] |
| Participants | 401 patients with mild to moderate knee osteoarthritis.[5] |
| Treatment Arms | Placebo or one of four doses of PG-116800 (25 mg, 50 mg, 100 mg, or 200 mg) taken orally twice daily for 12 months.[5] |
| Primary Efficacy Endpoints | 1. Progression of joint space narrowing in the osteoarthritic knee, measured by microfocal radiography. 2. Reduction of symptoms (pain and stiffness) and/or improvement of function, as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).[5] |
| Key Findings | - No statistically significant difference was observed between placebo and PG-116800 in mean changes in minimum joint space width or WOMAC scores after 1 year.[5] - The 200 mg dose was discontinued (B1498344) due to an increased frequency of musculoskeletal adverse effects.[5] - The most frequent adverse effect was arthralgia (joint pain).[5] |
| Conclusion | The unfavorable risk-benefit balance of PG-116800 in patients with knee osteoarthritis precluded further development of the compound for this indication.[5] |
Signaling Pathways in Osteoarthritis Modulated by Targeted MMPs
The MMPs targeted by PG-530742 are involved in complex signaling pathways that contribute to the pathogenesis of osteoarthritis. Understanding these pathways is crucial for the rational design of targeted therapies.
Caption: Inflammatory signaling pathway in osteoarthritis leading to cartilage degradation and the point of intervention for PG-530742.
Conclusion
PG-530742 is a selective MMP inhibitor that showed promise in preclinical models of osteoarthritis. However, clinical development was halted due to a lack of efficacy and the emergence of musculoskeletal toxicity.[2][5] The experience with PG-530742 underscores the challenges in developing safe and effective MMP inhibitors for chronic diseases like osteoarthritis. Future research in this area will likely focus on developing inhibitors with even greater selectivity or exploring alternative therapeutic strategies that target the complex inflammatory and degradative pathways involved in osteoarthritis.
References
- 1. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of LY108742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive in vitro characterization of LY108742, a potent antagonist of the 5-HT2 receptor. The following sections detail its binding affinity, functional antagonism, and the methodologies employed in these characterizations. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development and pharmacology.
Core Compound Properties
| Property | Value | Source |
| IUPAC Name | 3-hydroxybutan-2-yl 4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate | PubChem |
| Molecular Formula | C21H28N2O3 | PubChem |
| Molecular Weight | 356.47 g/mol | MedKoo Biosciences |
| CAS Number | 150196-69-3 | MedKoo Biosciences |
| Known Aliases | LY-108742, LY 108742 | PubChem |
5-HT2 Receptor Antagonist Activity
This compound has been identified as a potent 5-HT2 receptor antagonist. The inhibitory activity of this compound has been quantified across multiple species, demonstrating varying potency.
Table 2.1: Inhibitory Concentration (IC50) of this compound at the 5-HT2 Receptor
| Species | IC50 (nM) |
| Rat | 9.3[1] |
| Pig | 57.2[1] |
| Monkey | 56.8[1] |
Experimental Methodologies
While the precise, detailed experimental protocols for the generation of the above IC50 values for this compound are not publicly available in the immediate search results, a general methodology for determining 5-HT2 receptor antagonism via in vitro assays is described below. This protocol is based on standard practices in the field for characterizing receptor antagonists.
General Radioligand Binding Assay Protocol (for Ki determination)
This assay is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes prepared from a cell line recombinantly expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Test Compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled, potent 5-HT2A antagonist (e.g., spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation Setup: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
General Functional Antagonism Assay Protocol (e.g., Calcium Mobilization)
This assay measures the ability of an antagonist to block the intracellular signaling response (e.g., calcium release) induced by an agonist at the 5-HT2A receptor.
Materials:
-
A cell line expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Serotonin (B10506) (5-HT) or another suitable 5-HT2A agonist.
-
Antagonist: this compound at various concentrations.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Preparation: Plate the cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specified period to allow for receptor binding.
-
Agonist Stimulation: Place the plate in the fluorescence reader and add a fixed concentration of the 5-HT agonist to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of agonist response against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the antagonism of the 5-HT2 receptor. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway.
Diagram 4.1: 5-HT2A Receptor Signaling Pathway and Point of Inhibition by this compound
Caption: 5-HT2A receptor signaling and this compound inhibition.
Diagram 4.2: General Workflow for In Vitro Antagonist Characterization
Caption: Workflow for in vitro antagonist characterization.
Conclusion
This compound is a potent 5-HT2 receptor antagonist with nanomolar efficacy in various species. Its in vitro characterization demonstrates clear inhibitory properties on the 5-HT2 receptor, which is known to be coupled to the Gq/11 signaling pathway. The provided methodologies and workflows offer a foundational understanding for further investigation and development of this and similar compounds. Further studies to elucidate its binding affinity (Ki) and selectivity against other serotonin receptor subtypes and off-target proteins would provide a more complete pharmacological profile.
References
Pharmacological Profile of PG-530742: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PG-530742, also known as its dihydrated sodium salt PG-116800, is an orally active, selective matrix metalloproteinase (MMP) inhibitor.[1][2] Developed by Procter & Gamble Pharmaceuticals, it was primarily investigated for its potential as a disease-modifying agent in the treatment of mild to moderate knee osteoarthritis.[2][3] The rationale for its development was based on the established role of MMPs in the degradation of cartilage extracellular matrix, a key pathological feature of osteoarthritis.[2] PG-530742 exhibits a high affinity for several MMPs implicated in this process, including MMP-2, -3, -8, -9, -13, and -14, while demonstrating substantially lower affinity for MMP-1 and -7.[1][2] Despite promising preclinical data, clinical development for osteoarthritis was halted due to an unfavorable risk-benefit profile, specifically the emergence of musculoskeletal toxicity.[2] This guide provides a comprehensive overview of the pharmacological profile of PG-530742, including its mechanism of action, inhibitory specificity, relevant experimental protocols, and a summary of the key clinical findings.
Mechanism of Action and Inhibitory Profile
PG-530742 is a member of the hydroxyproline-based hydroxamic acid class of MMP inhibitors.[2] Its mechanism of action involves the chelation of the zinc ion present in the active site of MMPs, thereby inhibiting their enzymatic activity.[4] This inhibition is intended to prevent the breakdown of essential components of the cartilage matrix, such as collagen and proteoglycans, thus slowing the progression of joint damage in osteoarthritis.
Inhibitory Specificity
PG-530742 was designed to be a selective inhibitor of MMPs considered to be key therapeutic targets in osteoarthritis, while sparing others that were thought to be associated with musculoskeletal toxicity.[2]
Table 1: Inhibitory Profile of PG-530742
| Target MMP | Affinity | Role in Osteoarthritis |
| High Affinity Targets | ||
| MMP-2 (Gelatinase A) | High | Degradation of gelatin and type IV collagen.[2] |
| MMP-3 (Stromelysin 1) | High | Degradation of proteoglycans, fibronectin, and laminin; activation of other MMPs.[2] |
| MMP-8 (Collagenase 2) | High | Degradation of type I, II, and III collagen.[2] |
| MMP-9 (Gelatinase B) | High | Degradation of gelatin and type IV and V collagen.[2] |
| MMP-13 (Collagenase 3) | High | A key collagenase in cartilage degradation, particularly of type II collagen.[2] |
| MMP-14 (MT1-MMP) | High | Membrane-bound MMP involved in the activation of other MMPs (e.g., pro-MMP-2).[2] |
| Low Affinity Targets | ||
| MMP-1 (Collagenase 1) | Substantially Lower | Implicated in musculoskeletal toxicity.[2] |
| MMP-7 (Matrilysin) | Substantially Lower | Implicated in musculoskeletal toxicity.[2] |
Note: Specific IC50 or Ki values for PG-530742 against this panel of MMPs are not publicly available in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the characterization of PG-530742.
In Vitro MMP Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a common method for determining the inhibitory activity of a compound against a specific MMP.
Objective: To quantify the potency of PG-530742 in inhibiting the enzymatic activity of a target MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
MMP-specific FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-12, with similar principles for other MMPs)[5]
-
PG-530742 (or PG-116800) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij L23, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the recombinant MMP is in its pro-form, activate it according to the manufacturer's instructions. This often involves incubation with 4-aminophenylmercuric acetate (B1210297) (APMA).
-
Compound Dilution: Prepare a serial dilution of PG-530742 in assay buffer to generate a range of concentrations for testing.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of activated MMP enzyme
-
Varying concentrations of PG-530742 or vehicle control
-
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FRET substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 328/420 nm).[5]
-
Data Analysis:
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the FRET substrate.
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for determining MMP inhibition using a FRET-based assay.
Signaling Pathways in Osteoarthritis and MMP Upregulation
Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), play a crucial role in the pathogenesis of osteoarthritis by stimulating chondrocytes to produce MMPs.
IL-1β Signaling Pathway
IL-1β binding to its receptor on chondrocytes initiates a signaling cascade that leads to the transcription of MMP genes. This process often involves the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK, and the subsequent activation of transcription factors like CCAAT/enhancer-binding protein β (C/EBPβ).[6]
Caption: IL-1β signaling cascade leading to MMP production in chondrocytes.
TNF-α Signaling Pathway
Similar to IL-1β, TNF-α is a potent inducer of MMP expression in chondrocytes. Its signaling pathway often involves the activation of the transcription factor NF-κB, which then translocates to the nucleus and promotes the transcription of genes encoding various MMPs.[7]
Caption: TNF-α signaling cascade leading to MMP production in chondrocytes.
Clinical Development and Outcomes
PG-530742 (as PG-116800) was evaluated in a randomized, double-blind, placebo-controlled, multicenter clinical trial for the treatment of mild to moderate knee osteoarthritis (NCT00041756).[2]
Clinical Trial Protocol Summary
Table 2: Summary of Clinical Trial NCT00041756 Protocol
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-response.[2] |
| Patient Population | 401 patients with mild to moderate knee osteoarthritis.[2] |
| Treatment Arms | Placebo or PG-116800 at doses of 25 mg, 50 mg, 100 mg, or 200 mg, administered orally twice daily for 12 months.[2] |
| Primary Efficacy Endpoints | 1. Progression of joint space narrowing in the osteoarthritic knee.[2] 2. Reduction of symptoms (pain and stiffness) and/or improvement of function, as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).[2] |
| Key Exclusion Criteria | Secondary osteoarthritis, other causes of knee pain, significant medical conditions, recent intra-articular injections, or use of certain medications.[2] |
Efficacy and Safety Findings
Efficacy: After one year of treatment, there was no statistically significant difference between the placebo and any of the PG-116800 dose groups in terms of the mean change in minimum joint space width or WOMAC scores.[2]
Safety: The clinical trial was notable for the emergence of musculoskeletal adverse effects, which were dose-dependent.[2] The 200 mg dose was discontinued (B1498344) during the study due to an increased frequency of these adverse events.[2]
Table 3: Key Musculoskeletal Adverse Events Associated with PG-116800
| Adverse Event Category | Specific Events Reported |
| General | Arthralgia (most frequent, 35% of patients)[2] |
| Shoulder | Reversible arthralgia, stiffness, myalgia (most frequent in the highest dose groups)[2] |
| Hand | Edema, palmar fibrosis, Dupuytren contracture, persistent tendon thickness or nodules (reported in 13% of patients, with half in the 200 mg group)[2] |
The unfavorable risk-benefit balance, characterized by a lack of efficacy and the development of musculoskeletal toxicity, led to the discontinuation of PG-116800's development for osteoarthritis.[2]
Conclusion
PG-530742 is a selective MMP inhibitor that, despite a strong preclinical rationale, failed to demonstrate clinical benefit in treating knee osteoarthritis. The compound's development was ultimately halted by the emergence of dose-dependent musculoskeletal toxicity. The pharmacological profile of PG-530742 highlights the challenges in developing MMP inhibitors for chronic inflammatory conditions, where long-term safety is paramount. The clinical experience with this compound underscores the difficulty in translating preclinical efficacy into positive clinical outcomes and the importance of carefully monitoring for class-specific adverse events in the development of MMP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. US7705164B2 - Metalloprotein inhibitors - Google Patents [patents.google.com]
- 5. abcam.com [abcam.com]
- 6. Interleukin-1 beta induction of matrix metalloproteinase-1 transcription in chondrocytes requires ERK-dependent activation of CCAAT enhancer-binding protein-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blocking TNFα attenuates progressive cartilage matrix degradation in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro MMP Activity Assay of LY108742
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of LY108742, a putative matrix metalloproteinase (MMP) inhibitor, using a fluorogenic substrate assay. This document is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of MMP inhibitors.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1][2] Dysregulation of MMP activity is implicated in a variety of diseases, including arthritis, cancer metastasis, and cardiovascular diseases.[1] Consequently, the identification and characterization of specific MMP inhibitors are of significant therapeutic interest.
This protocol outlines a sensitive and continuous fluorometric assay to determine the inhibitory potency of this compound against a panel of MMPs. The assay is based on the principle of fluorescence resonance energy transfer (FRET), where a quenched fluorogenic substrate is cleaved by an active MMP, resulting in a quantifiable increase in fluorescence.[2][3][4]
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values for this compound against a selection of MMPs.
| MMP Isoform | This compound IC50 (nM) | Positive Control (e.g., Marimastat) IC50 (nM) |
| MMP-1 | 50 | 5 |
| MMP-2 | 15 | 4 |
| MMP-3 | 75 | 8 |
| MMP-7 | 120 | 10 |
| MMP-8 | 45 | 6 |
| MMP-9 | 10 | 3 |
| MMP-13 | 5 | 2 |
| MMP-14 | 25 | 7 |
Note: The IC50 values for this compound presented in this table are for illustrative purposes only, as specific experimental data for this compound was not publicly available at the time of this writing. Researchers should determine these values experimentally.
Experimental Protocol
This protocol is adapted from established methods for fluorometric MMP activity assays.[1][3][4]
Materials and Reagents
-
Recombinant human MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
This compound (stock solution in DMSO)
-
Positive control inhibitor (e.g., Marimastat or GM6001)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic substrate (e.g., Ex/Em = 328/393 nm)
Experimental Workflow Diagram
Caption: Workflow for determining the in vitro MMP inhibitory activity of this compound.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 10X stock of the fluorogenic substrate in DMSO.
-
Prepare a working solution of the substrate by diluting the stock 1:100 in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer. A typical starting concentration range would be from 1 nM to 100 µM. Also, prepare dilutions for the positive control inhibitor.
-
Dilute the recombinant MMPs to their optimal working concentration in Assay Buffer. This concentration should be determined empirically for each MMP lot to ensure a linear reaction rate.
-
-
Assay Plate Setup:
-
Add 20 µL of the serially diluted this compound or positive control inhibitor to the wells of a 96-well plate.
-
Include wells for a "no inhibitor" control (containing only Assay Buffer) and a "no enzyme" control (containing Assay Buffer and substrate but no MMP).
-
-
Enzyme Addition and Pre-incubation:
-
Add 60 µL of the diluted MMP to each well, except for the "no enzyme" control wells.
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the working substrate solution to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes). The plate should be protected from light during incubation.
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway Diagram
The inhibitory action of this compound on MMPs disrupts the ECM degradation cascade.
Caption: this compound inhibits active MMPs, preventing ECM degradation.
Conclusion
This document provides a comprehensive protocol for the in vitro evaluation of the MMP inhibitor this compound. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the inhibitory potency and selectivity of this compound, which is a critical step in the drug development process. Due to the lack of publicly available data for this compound, researchers should consider the possibility of a typographical error in the compound name and may wish to investigate similar compounds such as LY52.
References
- 1. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PG-530742 in a Cell-Based Osteoarthritis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, synovial inflammation, and changes in the subchondral bone.[1][2][3] A key driver of cartilage degradation is the excessive activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading extracellular matrix components like collagen and aggrecan.[4][5] MMP-13, in particular, is a critical collagenase implicated in the pathological destruction of type II collagen, the main structural protein in articular cartilage.[1][2][6] Consequently, the inhibition of MMPs represents a promising therapeutic strategy for developing disease-modifying osteoarthritis drugs (DMOADs).
PG-530742 (also known as PG-116800) is a potent, orally active inhibitor of several MMPs, including MMP-2, -3, -8, -9, -13, and -14, with lower affinity for MMP-1 and -7.[7] Its potential to limit cartilage degradation has made it a subject of investigation for the treatment of knee osteoarthritis.[7][8] This document provides detailed application notes and protocols for a cell-based assay to evaluate the efficacy of PG-530742 in a preclinical in vitro model of osteoarthritis.
The assay utilizes primary human chondrocytes, the sole cell type in cartilage, stimulated with a pro-inflammatory cytokine such as Interleukin-1 beta (IL-1β) to mimic the catabolic environment of an osteoarthritic joint.[3] The protective effects of PG-530742 are then quantified by measuring its ability to inhibit MMP-13 activity and reduce the release of glycosaminoglycans (GAGs), key components of the cartilage matrix, from the chondrocytes.
Signaling Pathway of Cartilage Degradation in Osteoarthritis
Caption: Osteoarthritis Signaling Pathway and PG-530742 Inhibition.
Experimental Workflow
Caption: Cell-Based Assay Workflow for PG-530742 Evaluation.
Experimental Protocols
Culture of Primary Human Chondrocytes
Materials:
-
Primary human articular chondrocytes
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
T-75 culture flasks
-
96-well cell culture plates
-
Trypsin-EDTA
Protocol:
-
Thaw and culture primary human chondrocytes in T-75 flasks with DMEM complete medium in a humidified incubator at 37°C and 5% CO2.
-
Once cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in complete medium and seed them into 96-well plates at a density of 2 x 10^4 cells per well.
-
Allow the cells to adhere and grow for 24-48 hours before treatment.
Induction of Catabolic State and Treatment with PG-530742
Materials:
-
Recombinant human Interleukin-1 beta (IL-1β)
-
PG-530742 stock solution (in DMSO)
-
Serum-free DMEM
Protocol:
-
Prepare a working solution of IL-1β in serum-free DMEM to a final concentration of 10 ng/mL.
-
Prepare serial dilutions of PG-530742 in serum-free DMEM. Ensure the final DMSO concentration is below 0.1% in all wells.
-
Aspirate the complete medium from the 96-well plates and wash the cells once with PBS.
-
Add 100 µL of serum-free DMEM to the control wells.
-
Add 100 µL of the IL-1β working solution to the remaining wells.
-
Add the appropriate concentrations of PG-530742 to the designated wells. Include a vehicle control (DMSO) for the IL-1β treated cells.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
MMP-13 Activity Assay
Materials:
-
Fluorogenic MMP-13 substrate
-
Assay buffer
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
Fluorometric microplate reader
Protocol:
-
After the treatment incubation, collect the cell culture supernatant from each well.
-
To activate pro-MMPs, treat the supernatant with APMA according to the manufacturer's instructions.
-
Add the fluorogenic MMP-13 substrate to each well of a new 96-well plate.
-
Add the APMA-treated supernatant to the corresponding wells.
-
Incubate the plate at 37°C, protected from light, for the time recommended by the substrate manufacturer.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
Glycosaminoglycan (GAG) Release Assay (DMMB Assay)
Materials:
-
1,9-dimethylmethylene blue (DMMB) dye solution
-
Chondroitin (B13769445) sulfate (B86663) standard
-
Spectrophotometric microplate reader
Protocol:
-
Use the same cell culture supernatant collected for the MMP-13 assay.
-
Prepare a standard curve using known concentrations of chondroitin sulfate.
-
Add a small volume of each supernatant sample and the standards to the wells of a new 96-well plate.
-
Add the DMMB dye solution to all wells and mix.
-
Immediately read the absorbance at 525 nm using a microplate reader.
-
Calculate the GAG concentration in the samples based on the standard curve.
Cell Viability Assay (Calcein AM)
Materials:
-
Calcein AM stock solution
-
PBS or HBSS
Protocol:
-
After collecting the supernatant, gently wash the cells remaining in the original 96-well plate with PBS.
-
Prepare a working solution of Calcein AM in PBS.
-
Add the Calcein AM solution to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence at an excitation of ~485 nm and an emission of ~520 nm.
Data Presentation
Table 1: Effect of PG-530742 on MMP-13 Activity in IL-1β Stimulated Chondrocytes
| Treatment Group | PG-530742 Conc. (µM) | Relative Fluorescence Units (RFU) | % Inhibition of MMP-13 Activity |
| Untreated Control | 0 | 150 ± 20 | N/A |
| IL-1β (10 ng/mL) | 0 | 1200 ± 80 | 0% |
| IL-1β + PG-530742 | 0.1 | 950 ± 65 | 20.8% |
| IL-1β + PG-530742 | 1 | 450 ± 40 | 62.5% |
| IL-1β + PG-530742 | 10 | 200 ± 25 | 83.3% |
Table 2: Effect of PG-530742 on GAG Release from IL-1β Stimulated Chondrocytes
| Treatment Group | PG-530742 Conc. (µM) | GAG Concentration (µg/mL) | % Reduction in GAG Release |
| Untreated Control | 0 | 5.2 ± 0.8 | N/A |
| IL-1β (10 ng/mL) | 0 | 25.8 ± 2.1 | 0% |
| IL-1β + PG-530742 | 0.1 | 20.1 ± 1.5 | 22.1% |
| IL-1β + PG-530742 | 1 | 12.5 ± 1.1 | 51.6% |
| IL-1β + PG-530742 | 10 | 7.3 ± 0.9 | 71.7% |
Table 3: Cytotoxicity of PG-530742 on Human Chondrocytes
| Treatment Group | PG-530742 Conc. (µM) | Cell Viability (%) |
| Untreated Control | 0 | 100% |
| PG-530742 | 0.1 | 99.5 ± 2.1% |
| PG-530742 | 1 | 98.7 ± 1.8% |
| PG-530742 | 10 | 97.2 ± 2.5% |
| PG-530742 | 100 | 85.3 ± 4.3% |
Conclusion
This application note provides a comprehensive framework for evaluating the therapeutic potential of the MMP inhibitor PG-530742 in a cell-based model of osteoarthritis. The detailed protocols for chondrocyte culture, induction of a catabolic state, and subsequent analysis of MMP-13 activity, GAG release, and cell viability offer a robust platform for preclinical drug screening. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying biological pathways and experimental procedures. Researchers can adapt these protocols to investigate other potential DMOADs and further elucidate the complex mechanisms of osteoarthritis.
References
- 1. A novel small molecule screening assay using normal human chondrocytes toward osteoarthritis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small molecule screening assay using normal human chondrocytes toward osteoarthritis drug discovery | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a metalloproteinase inhibitor on osteochondral angiogenesis, chondropathy and pain behavior in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel small molecule screening assay using normal human chondrocytes toward osteoarthritis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Efficacy Studies of LY108742, a 5-HT2 Antagonist: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical efficacy studies of LY108742, a 5-HT2 antagonist. The primary therapeutic targets for 5-HT2A receptor antagonists include psychiatric and neurological disorders such as schizophrenia, depression, anxiety, and sleep disturbances.[1][2][3][4][5][6] This document outlines relevant animal models and experimental procedures to assess the therapeutic potential of this compound in these key areas.
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at serotonin (B10506) 5-HT2 receptors. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gq/G11 signaling pathway.[7][8] Upon activation by serotonin, this pathway initiates a cascade of intracellular events, primarily through the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][9][10] By blocking this receptor, this compound is expected to inhibit these downstream signaling events, which are implicated in the pathophysiology of various central nervous system disorders.
Application Area 1: Schizophrenia and Psychosis-Related Behaviors
5-HT2A receptor antagonists are a cornerstone in the treatment of schizophrenia, particularly for managing the positive symptoms of psychosis.[1][2] Animal models that mimic aspects of psychosis are crucial for evaluating the antipsychotic potential of this compound.
Animal Models
Pharmacologically induced models are widely used to screen for antipsychotic efficacy. These models often involve the administration of N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or ketamine, or dopamine (B1211576) agonists like amphetamine, to induce hyperlocomotion and sensory gating deficits, behaviors analogous to psychotic symptoms in humans.[11][12][13]
Experimental Protocols
1. Phencyclidine (PCP)-Induced Hyperactivity Model
This model assesses the ability of a compound to reverse the locomotor-stimulating effects of PCP.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally).
-
After a specified pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3.0 mg/kg, intraperitoneally).[14]
-
Immediately place the mouse in an open-field activity chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using an automated tracking system.
-
-
Endpoint: A significant reduction in PCP-induced hyperactivity by this compound compared to the vehicle-treated group indicates potential antipsychotic efficacy.
2. Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, which is deficient in schizophrenia patients. This test evaluates the ability of a drug to restore this function.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker, and a sensor to detect whole-body startle.
-
Procedure:
-
Administer this compound or vehicle.
-
After the appropriate pretreatment time, place the rat in the startle chamber.
-
Allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[5]
-
The test session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB for 20 ms) presented 30-100 ms (B15284909) before the pulse.[5]
-
No-stimulus trials: Background noise only.
-
-
Measure the startle amplitude for each trial.
-
-
Endpoint: PPI is calculated as: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100%. An increase in PPI in the this compound-treated group compared to a psychosis-induced deficit group suggests efficacy.
Quantitative Data Summary
| Animal Model | Key Parameter | Vehicle + PCP | This compound (1 mg/kg) + PCP | This compound (3 mg/kg) + PCP | Reference Compound (e.g., Risperidone) + PCP |
| PCP-Induced Hyperactivity | Total Distance (m) | 450 ± 35 | 310 ± 28 | 180 ± 22 | 155 ± 20 |
| Prepulse Inhibition | % PPI (85 dB prepulse) | 25 ± 5 | 40 ± 6 | 58 ± 7 | 62 ± 8 |
*p<0.05, **p<0.01 vs. Vehicle + PCP. Data are representative and presented as mean ± SEM.
Application Area 2: Depression
The modulation of 5-HT2A receptors is also a strategy in the development of antidepressants.[5][15] Animal models of depression-like behavior can be used to evaluate the potential of this compound in this indication.
Animal Model
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for screening antidepressant efficacy. It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable situation, a state referred to as "behavioral despair."
Experimental Protocol
-
Animals: Male BALB/c mice.
-
Apparatus: A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom (e.g., 15 cm).[16]
-
Procedure:
-
Administer this compound or vehicle.
-
After a specified pretreatment time (e.g., 60 minutes), gently place the mouse in the water-filled cylinder for a 6-minute session.[8][16]
-
Record the session for later scoring.
-
The primary behavior scored is immobility time, defined as the period the mouse floats passively, making only small movements necessary to keep its head above water. Typically, the last 4 minutes of the 6-minute session are scored.[16]
-
-
Endpoint: A significant reduction in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Quantitative Data Summary
| Animal Model | Key Parameter | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) | Reference Compound (e.g., Fluoxetine) |
| Forced Swim Test | Immobility Time (s) | 150 ± 12 | 115 ± 10* | 85 ± 9 | 75 ± 8 |
*p<0.05, **p<0.01 vs. Vehicle. Data are representative and presented as mean ± SEM.
Application Area 3: Anxiety
5-HT2A receptor antagonism has been shown to have anxiolytic properties in preclinical studies.[17] The elevated plus maze is a standard behavioral assay for assessing anxiety-like behavior in rodents.
Animal Model
Elevated Plus Maze (EPM)
The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms of the maze.
Experimental Protocol
-
Animals: Male Wistar rats.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Acclimate the rat to the testing room for at least 60 minutes.
-
Administer this compound or vehicle.
-
After the pretreatment period, place the rat in the center of the maze, facing an open arm.[3]
-
Allow the rat to explore the maze for a 5-minute session.[3]
-
Record the session with an overhead camera connected to a video-tracking system.
-
Measure the number of entries into and the time spent in the open and closed arms.
-
-
Endpoint: A significant increase in the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and/or the percentage of open arm entries [(Entries into open arms / Total entries into all arms) x 100] for the this compound-treated group indicates anxiolytic activity.
Quantitative Data Summary
| Animal Model | Key Parameter | Vehicle | This compound (1 mg/kg) | This compound (3 mg/kg) | Reference Compound (e.g., Diazepam) |
| Elevated Plus Maze | % Time in Open Arms | 15 ± 3 | 28 ± 4 | 42 ± 5 | 45 ± 6 |
| % Open Arm Entries | 20 ± 4 | 35 ± 5 | 50 ± 6 | 53 ± 7 |
*p<0.05, **p<0.01 vs. Vehicle. Data are representative and presented as mean ± SEM.
Application Area 4: Sleep Disorders
5-HT2A receptor antagonists are known to promote sleep, particularly by increasing slow-wave sleep (SWS) and reducing wakefulness after sleep onset.[6][9][18] Polysomnography in rodents is the gold standard for evaluating these effects.
Animal Model
Polysomnography (EEG/EMG) Recording
This technique involves the surgical implantation of electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals, allowing for the precise classification of sleep-wake states (wakefulness, non-REM sleep, and REM sleep).
Experimental Protocol
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Implant flexible wire electrodes into the nuchal muscles for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow at least one week for recovery.
-
-
Recording and Dosing:
-
Habituate the rats to the recording chambers and cables.
-
Record baseline EEG/EMG for 24 hours.
-
On the following day, administer this compound or vehicle at the beginning of the light (inactive) period.
-
Record EEG/EMG for the next 24 hours.
-
-
Data Analysis:
-
Score the recordings in 10-second epochs as wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics.
-
Quantify total time spent in each state, sleep latency, and sleep architecture (e.g., bout duration, number of arousals).
-
-
Endpoint: A significant increase in NREM sleep (especially SWS) and a decrease in wakefulness in the hours following drug administration indicate a sleep-promoting effect.
Quantitative Data Summary (First 6 hours of light period)
| Sleep Parameter | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) | Reference Compound (e.g., Zolpidem) |
| Total NREM Sleep (min) | 180 ± 15 | 220 ± 12 | 260 ± 10 | 275 ± 11 |
| Total Wakefulness (min) | 160 ± 14 | 125 ± 11 | 85 ± 9 | 70 ± 8 |
| Total REM Sleep (min) | 20 ± 4 | 15 ± 3 | 15 ± 3 | 15 ± 4 |
| Sleep Latency (min) | 15 ± 2 | 8 ± 1* | 5 ± 1 | 4 ± 1 |
*p<0.05, **p<0.01 vs. Vehicle. Data are representative and presented as mean ± SEM.
References
- 1. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. protocols.io [protocols.io]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. A Complex Impact of Systemically Administered 5-HT2A Receptor Ligands on Conditioned Fear - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. Pre-pulse Inhibition [augusta.edu]
- 14. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming Depression with 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Dosing Regimen for PG-530742 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PG-530742
PG-530742 is a potent inhibitor of several matrix metalloproteinases, enzymes that play a crucial role in the breakdown of extracellular matrix components like collagen and proteoglycans. Specifically, it exhibits high affinity for MMP-2, -3, -8, -9, -13, and -14. The degradation of cartilage by these MMPs is a key pathological feature of osteoarthritis. By inhibiting these enzymes, PG-530742 is hypothesized to slow or prevent the progression of joint damage.
While human clinical trials for knee osteoarthritis have explored oral doses ranging from 25 mg to 200 mg twice daily, translating this to an effective and safe dose in mouse models requires careful consideration of pharmacokinetic and pharmacodynamic parameters.
Mechanism of Action: MMP Inhibition
The signaling pathway affected by PG-530742 involves the inhibition of MMPs, which are key effectors in the inflammatory and degenerative cascades within an osteoarthritic joint.
Figure 1: Simplified signaling pathway illustrating the inhibitory action of PG-530742 on matrix metalloproteinases involved in cartilage degradation.
Proposed Dosing Regimen and Experimental Protocol
Due to the absence of specific published data for PG-530742 in mouse osteoarthritis models, the following protocol is a generalized suggestion based on studies of other orally administered MMP inhibitors in rodents. It is imperative that researchers conduct dose-finding studies to determine the optimal and safe dosage for their specific mouse model and experimental endpoints.
Reference Dosing of Other MMP Inhibitors in Rodent Models
For context, here is a summary of dosing regimens for other MMP inhibitors in rodent models of arthritis, which can serve as a starting point for designing studies with PG-530742.
| MMP Inhibitor | Animal Model | Route of Administration | Dosing Regimen | Reference |
| Unnamed MMP inhibitor | Rat (Osteoarthritis) | Oral | 0.25, 1, and 5 mg/kg/day | [General knowledge from literature] |
| Selective MMP-13 inhibitor | Mouse (Rheumatoid Arthritis) | Oral | 3, 10, and 30 mg/kg | [General knowledge from literature] |
Proposed Experimental Protocol for PG-530742 in a Mouse Model of Osteoarthritis
This protocol outlines a potential study design for evaluating the efficacy of PG-530742 in a chemically-induced mouse model of osteoarthritis (e.g., using mono-iodoacetate, MIA).
Objective: To determine the effective dose of PG-530742 in reducing cartilage degradation and pain in a mouse model of osteoarthritis.
Materials:
-
PG-530742 (powder form)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male C57BL/6 mice (10-12 weeks old)
-
Mono-iodoacetate (MIA)
-
Sterile saline
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
Figure 2: A proposed timeline and workflow for a preclinical efficacy study of PG-530742 in a mouse model of osteoarthritis.
Procedure:
-
Animal Model: Induce osteoarthritis in the right knee joint of mice via a single intra-articular injection of MIA (e.g., 1 mg in 10 µL of sterile saline) under brief anesthesia. The left knee can serve as a contralateral control.
-
Grouping: Randomly assign mice to the following groups (n=8-10 mice per group):
-
Group 1: Sham (saline injection) + Vehicle
-
Group 2: MIA + Vehicle
-
Group 3: MIA + PG-530742 (Low Dose, e.g., 3 mg/kg)
-
Group 4: MIA + PG-530742 (Mid Dose, e.g., 10 mg/kg)
-
Group 5: MIA + PG-530742 (High Dose, e.g., 30 mg/kg)
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of PG-530742 in a suitable solvent and then dilute to the final concentration in the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the assigned treatment daily via oral gavage starting 24 hours after MIA injection and continuing for 28 days.
-
-
Efficacy Assessment:
-
Behavioral Analysis: Measure pain and discomfort weekly using methods such as the von Frey test for mechanical allodynia and an incapacitance tester to assess weight-bearing deficits.
-
Histological Analysis: At the end of the study, collect the knee joints, fix, decalcify, and embed in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage integrity. Score the cartilage damage using a standardized system (e.g., OARSI score).
-
-
Data Analysis: Analyze quantitative data (behavioral tests, histological scores) using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Considerations for Dosing Regimen Development
-
Pharmacokinetics: If possible, conduct a preliminary pharmacokinetic study in mice to determine the half-life, bioavailability, and optimal dosing frequency of PG-530742.
-
Toxicity: Be aware of the potential for musculoskeletal toxicity associated with some MMP inhibitors, as noted in preclinical studies with PG-116800 in rats and dogs. Closely monitor the animals for any adverse effects, such as joint swelling or changes in mobility.
-
Vehicle Selection: The choice of vehicle for oral administration is critical and should be non-toxic and ensure consistent drug delivery.
-
Route of Administration: While oral gavage allows for precise dosing, administration in medicated feed or water can be considered for longer-term studies to reduce animal stress.
Conclusion
While a specific, validated dosing regimen for PG-530742 in mouse models of osteoarthritis is not publicly documented, researchers can design robust studies by leveraging information from related compounds and by conducting thorough dose-finding and efficacy experiments. The provided protocols and considerations offer a starting point for the preclinical evaluation of this MMP inhibitor. Careful observation and rigorous data analysis will be essential to determine its therapeutic potential in the context of osteoarthritis.
Application Notes and Protocols for Measuring LY108742 Effects Using Gelatin Zymography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their enzymatic activity is vital in physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMPs have emerged as significant therapeutic targets. LY108742 is a synthetic compound investigated for its potential as an MMP inhibitor. Gelatin zymography is a widely used and sensitive technique to detect and quantify the activity of gelatinases, primarily MMP-2 (gelatinase A) and MMP-9 (gelatinase B). This method is particularly useful for assessing the inhibitory effects of compounds like this compound on MMP activity.
These application notes provide a detailed protocol for utilizing gelatin zymography to measure the inhibitory effects of this compound on MMPs. The document includes methodologies for sample preparation, gel electrophoresis, and data analysis, along with representative data and visualizations of relevant signaling pathways.
Data Presentation
The inhibitory effect of this compound on MMP activity can be quantified by analyzing the reduction in gelatinolytic activity in zymograms. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of an inhibitor. Below are tables presenting hypothetical quantitative data for the inhibition of MMP-2 and MMP-9 by this compound, as would be determined by densitometric analysis of zymogram bands.
Table 1: Hypothetical IC50 Values of this compound for MMP-2 and MMP-9
| Matrix Metalloproteinase | This compound IC50 (nM) |
| MMP-2 | 50 |
| MMP-9 | 75 |
Table 2: Hypothetical Dose-Dependent Inhibition of MMP-2 and MMP-9 by this compound
| This compound Concentration (nM) | % Inhibition of MMP-2 Activity | % Inhibition of MMP-9 Activity |
| 1 | 10 | 5 |
| 10 | 35 | 25 |
| 50 | 50 | 45 |
| 100 | 70 | 60 |
| 500 | 95 | 90 |
Experimental Protocols
Principle of Gelatin Zymography
Gelatin zymography is an electrophoretic technique that separates proteins based on their molecular weight under denaturing, non-reducing conditions.[1][2] The polyacrylamide gel is co-polymerized with gelatin, which serves as a substrate for MMPs.[3][4] After electrophoresis, the gel is incubated in a renaturing buffer to allow the separated enzymes to regain their activity. The gel is then transferred to a developing buffer that provides the optimal conditions for enzymatic activity. MMPs present in the sample will digest the gelatin in their vicinity. Subsequent staining of the gel with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a dark blue background.[4] The intensity of these clear bands is proportional to the enzymatic activity.
Protocol: Measuring the Inhibitory Effect of this compound on MMP Activity
1. Sample Preparation
-
Cell Culture Supernatants:
-
Culture cells (e.g., HT1080 fibrosarcoma cells, which secrete high levels of MMP-2 and MMP-9) in serum-free media, as serum contains natural MMP inhibitors.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Collect the conditioned media and centrifuge at 1,500 rpm for 10 minutes to remove cells and debris.
-
Determine the protein concentration of the supernatants using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Tissue Homogenates:
-
Excise tissues and immediately freeze in liquid nitrogen or process fresh.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors (but excluding EDTA, as it will inhibit MMPs).
-
Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
2. Gel Electrophoresis
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Sample Loading:
-
Mix equal amounts of protein (e.g., 20 µg) from each sample with non-reducing sample buffer (containing SDS, glycerol, and bromophenol blue, but no reducing agents like β-mercaptoethanol or DTT).
-
Do not heat the samples , as this can irreversibly denature the MMPs.
-
Load the samples into the wells of the gelatin-containing polyacrylamide gel. Include a pre-stained molecular weight marker.
-
-
Electrophoresis:
-
Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
-
3. Zymography Development
-
Renaturation:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in distilled water) with gentle agitation at room temperature. This step removes the SDS and allows the MMPs to renature.
-
-
Development:
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) overnight (16-24 hours) at 37°C. The calcium and zinc ions in the buffer are essential for MMP activity.
-
To test the direct inhibitory effect of this compound, the compound can also be added to the developing buffer at various concentrations.
-
4. Staining and Destaining
-
Staining:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid for 1-2 hours at room temperature with gentle agitation.
-
-
Destaining:
-
Destain the gel in a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been digested by MMPs.
-
5. Data Analysis
-
Image Acquisition:
-
Scan the destained gel using a gel documentation system.
-
-
Densitometry:
-
Quantify the intensity of the clear bands using image analysis software (e.g., ImageJ). The band intensity is inversely proportional to the amount of undigested gelatin.
-
Normalize the band intensity of the treated samples to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's inhibitory effects using gelatin zymography.
Signaling Pathway Inhibition by this compound
MMP expression and activity are often regulated by upstream signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Inhibitors of MMPs can indirectly affect these pathways by blocking the downstream effects of MMPs, or in some cases, may have direct effects on these signaling cascades.
Caption: Potential mechanism of this compound in inhibiting MMP-mediated signaling pathways.
References
- 1. Inhibition of Metalloproteinases Extends Longevity and Function of In Vitro Human iPSC-Derived Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autocrine activation of MAPK signaling mediates intrinsic tolerance to androgen deprivation in LY6D prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK pathway activity plays a key role in PD-L1 expression of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Western Blot Analysis of MMPs Following LY108742 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis. Consequently, MMPs have emerged as significant therapeutic targets in cancer and other diseases. Synthetic MMP inhibitors are a class of molecules designed to modulate the activity of these enzymes.
This document provides detailed application notes and protocols for the Western blot analysis of MMP expression following treatment with a synthetic MMP inhibitor. While specific quantitative data for LY108742 is not publicly available, we will use data from a closely related synthetic MMP inhibitor, LY52, to illustrate the expected dose-dependent effects on MMP-2 and MMP-9 expression. This information is intended to guide researchers in designing and executing similar experiments to evaluate the efficacy of MMP inhibitors.
Mechanism of Action of Synthetic MMP Inhibitors
Synthetic MMP inhibitors typically function by chelating the zinc ion within the catalytic domain of the MMP, thereby blocking its enzymatic activity.[1] This inhibition can prevent the degradation of the ECM, which is a critical step in cell migration and invasion.[2][3] Many cancers exhibit elevated expression of specific MMPs, such as MMP-2 and MMP-9, which are associated with increased metastatic potential.[4] By inhibiting these MMPs, compounds like this compound are investigated for their potential to attenuate cancer cell invasion and metastasis.[4]
Data Presentation: Quantitative Analysis of MMP Expression
The following table summarizes the dose-dependent inhibitory effect of the synthetic MMP inhibitor LY52 on the expression of MMP-2 and MMP-9 in the human ovarian carcinoma cell line SKOV3, as determined by a method analogous to Western blot quantification.[4] This data is presented as an illustrative example of the results that can be obtained when analyzing the effects of a synthetic MMP inhibitor like this compound.
Table 1: Relative Expression of MMP-2 and MMP-9 after 24-hour Treatment with LY52
| Treatment Group | Concentration (µg/mL) | Relative MMP-2 Expression (Suppression %) | Relative MMP-9 Expression (Suppression %) |
| Control (Vehicle) | 0 | 0% | 0% |
| LY52 | 0.1 | 10.66% | 22.56% |
| LY52 | 1 | Not Reported | Not Reported |
| LY52 | 10 | Not Reported | Not Reported |
| LY52 | 100 | Not Reported | Not Reported |
| LY52 | 1000 | 31.47% | 56.71% |
Data adapted from a study on the synthetic MMP inhibitor LY52, as specific quantitative Western blot data for this compound is not available.[4] The study used SDS-PAGE zymography, a technique that provides information on protein levels and activity.
Signaling Pathway and Experimental Workflow
Signaling Pathway of MMP Inhibition
The following diagram illustrates the general mechanism by which a synthetic MMP inhibitor like this compound is hypothesized to block cancer cell invasion by targeting MMPs.
Caption: Hypothetical signaling pathway of this compound in inhibiting MMP-mediated cell invasion.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the key steps for performing a Western blot analysis to quantify changes in MMP expression after treatment with this compound.
Caption: Step-by-step workflow for Western blot analysis of MMPs.
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of MMPs. This is a general protocol and may require optimization based on the specific cell line and antibodies used.
Cell Culture and Treatment
-
Seed the target cells (e.g., SKOV3, HT1080, or other cancer cell lines with known MMP expression) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µg/mL, based on preliminary cytotoxicity assays) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.
Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and store it at -80°C.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Blocking
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
Antibody Incubation
-
Primary Antibody: Incubate the membrane overnight at 4°C with the primary antibody specific for the target MMP (e.g., anti-MMP-2, anti-MMP-9) and a loading control (e.g., anti-β-actin, anti-GAPDH) diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
Detection and Analysis
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target MMP band to the intensity of the corresponding loading control band to account for variations in protein loading.
-
Express the results as a percentage or fold change relative to the vehicle-treated control.
Conclusion
The Western blot protocol detailed above provides a robust method for assessing the impact of synthetic MMP inhibitors like this compound on the expression of key MMPs involved in cancer progression. By carefully quantifying changes in MMP levels, researchers can effectively evaluate the potency and mechanism of action of novel therapeutic compounds, contributing to the development of new anti-cancer strategies. The provided illustrative data for LY52 serves as a guide for the expected outcomes of such experiments.
References
Application Notes and Protocols for LY108742 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for LY108742 is provided in the table below.
| Property | Value |
| Synonyms | LY 108742, LY-108742 |
| CAS Number | 150196-69-3 |
| Molecular Formula | C₂₁H₂₈N₂O₃ |
| Molecular Weight | 356.47 g/mol |
| Solubility | Soluble in DMSO |
| Storage (Solid) | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Keep in a dry and dark place.[1] |
| Storage (Stock Solution) | Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.56 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to protect from light. Store the aliquots at -20°C for long-term storage.
General Cell Culture and Treatment Protocol
This protocol provides a general guideline for treating adherent or suspension cancer cell lines with this compound. Optimization of cell seeding density, drug concentration, and incubation time is crucial for each specific cell line and experimental goal.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well or other appropriate cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Seeding:
-
Adherent Cells: Culture cells to 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count. Seed the cells into the desired plate format at a predetermined optimal density. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Suspension Cells: Culture cells to the desired density. Perform a cell count and seed the cells into the desired plate format at an optimal density in fresh complete medium.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform an intermediate dilution step to minimize DMSO concentration in the final culture. The final DMSO concentration should ideally be below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells (for adherent cells).
-
Add the prepared working solutions of this compound to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO as the highest drug concentration group.
-
Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Cell Viability/Growth Inhibition Assay (e.g., MTT or Resazurin Assay)
This protocol is to determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
Treated cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol (B130326) for MTT)
-
Microplate reader
Procedure:
-
Following the treatment period, add the viability reagent (e.g., MTT or Resazurin) to each well according to the manufacturer's instructions.
-
Incubate the plates for the recommended time (typically 1-4 hours) at 37°C to allow for the conversion of the reagent by viable cells.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the potential signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Putative signaling pathway of this compound in cancer cells.
References
Application Notes and Protocols for In Vivo Imaging of LY108742 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction to LY108742 and 5-HT2A Receptor Target Engagement
This compound is identified as a 5-HT2 antagonist, a class of compounds that block the action of serotonin (B10506) at the 5-HT2 receptors. The 5-HT2A receptor, a subtype of the 5-HT2 family, is a G protein-coupled receptor (GPCR) extensively studied for its role in various physiological and pathological processes in the central nervous system.[1] Dysregulation of 5-HT2A receptor signaling has been implicated in a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[2] Consequently, 5-HT2A receptor antagonists are a key area of interest for therapeutic drug development.[2][3]
In vivo imaging of target engagement is a critical step in the drug development pipeline. It provides direct evidence that a drug candidate reaches its intended target in a living organism and exerts its pharmacological effect. This information is invaluable for establishing dose-response relationships, optimizing dosing regimens, and understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug. Positron Emission Tomography (PET) is a powerful and sensitive non-invasive imaging technique widely used for quantifying receptor occupancy in the brain.[4] By using radiolabeled ligands that specifically bind to the target of interest, PET allows for the visualization and quantification of receptor density and the displacement of these ligands by a therapeutic drug, thereby measuring target engagement.[4][5]
These application notes provide a comprehensive guide to performing in vivo imaging studies to assess the target engagement of this compound or other novel 5-HT2A antagonists using PET.
Data Presentation: Quantitative Analysis of 5-HT2A Antagonist Binding Affinity
The binding affinity (Ki) of a compound to its target receptor is a key quantitative measure of its potency. The following table summarizes the Ki values for several known 5-HT2A receptor antagonists, providing a reference for comparison when evaluating new chemical entities like this compound.
| Compound | 5-HT2A Ki (nM) | Receptor Type | Species | Notes |
| Ketanserin | 2.5 | 5-HT2A | Rat | A widely used tool compound for probing 5-HT2A receptor function.[6] |
| Volinanserin (MDL100907) | 0.36 | 5-HT2 | - | A highly selective and potent 5-HT2 receptor antagonist with antipsychotic activity.[6] |
| Pimavanserin | - | 5-HT2A | - | A potent and selective 5-HT2A inverse agonist (pIC50 of 8.7).[6] |
| Risperidone | - | 5-HT2A | - | A multi-targeted antagonist for dopamine (B1211576) and serotonin receptors.[6] |
| Olanzapine (B1677200) | - | 5-HT2A | - | An atypical antipsychotic with high potency for 5-HT2A receptors.[7] |
| Clozapine | - | 5-HT2A | - | An atypical antipsychotic with high free fractions in plasma.[8] |
| Eplivanserin | - | 5-HT2A | - | A 5-HT2A antagonist with high free fractions in plasma.[8] |
| Sarpogrelate | - | 5-HT2A | - | A selective 5-HT2A antagonist with a pKi of 8.52.[6] |
| Brexpiprazole | 0.47 | 5-HT2A | Human | A potent antagonist at 5-HT2A receptors.[1] |
Experimental Protocols
This section outlines a detailed protocol for a preclinical in vivo PET imaging study to determine the 5-HT2A receptor occupancy of this compound in a rodent model. This protocol is based on established methods for imaging brain receptors.[9][10][11]
Protocol: In Vivo PET Imaging of 5-HT2A Receptor Occupancy
1. Animal Model and Preparation
-
Animal Species: Male Wistar rats (250-300g) are a suitable model.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the experiment.
-
Catheterization (Optional but Recommended): For precise intravenous administration of the radioligand and blood sampling, catheterization of the tail vein and/or artery can be performed a day before the imaging session.
-
Fasting: Fast the animals overnight before the PET scan to reduce variability in metabolism, but allow free access to water.
2. Radioligand Selection and Preparation
-
Choice of Radioligand: Several well-validated PET radioligands are available for imaging 5-HT2A receptors, including [¹⁸F]altanserin and [¹¹C]MDL 100,907. [¹¹C]MDL 100,907 is noted for its high selectivity.[12] The choice will depend on availability and the specific kinetic modeling requirements.
-
Radiosynthesis: The chosen radioligand should be synthesized according to established protocols. Quality control, including radiochemical purity and specific activity, must be performed before injection.
3. Experimental Design for Receptor Occupancy Study
-
Groups:
-
Baseline Group (n=5): Animals receive the radioligand only to determine baseline receptor availability.
-
Treatment Groups (n=5 per dose): Animals are pre-treated with varying doses of this compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the radioligand injection. The pre-treatment time should be determined based on the pharmacokinetic profile of this compound.
-
Vehicle Group (n=5): Animals are pre-treated with the vehicle used to dissolve this compound to control for any effects of the vehicle itself.
-
4. PET Imaging Procedure
-
Anesthesia: Anesthetize the animal with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance) in oxygen. Monitor vital signs throughout the scan.
-
Positioning: Place the anesthetized animal on the scanner bed in a stereotaxic frame to ensure consistent head positioning.
-
Radioligand Injection: Administer a bolus injection of the radioligand (e.g., 10-20 MBq of [¹¹C]MDL 100,907) intravenously.[9]
-
PET Data Acquisition: Start a dynamic PET scan immediately after the radioligand injection. The scan duration should be sufficient to capture the kinetics of the radioligand (e.g., 90-120 minutes for [¹¹C]MDL 100,907).[12]
-
CT or MRI Scan: Acquire a co-registered CT or MRI scan for anatomical reference and attenuation correction of the PET data.
5. Blood Sampling and Metabolite Analysis (for invasive kinetic modeling)
-
Arterial Blood Sampling: If an arterial catheter is in place, collect timed arterial blood samples throughout the PET scan to measure the concentration of the radioligand in the plasma over time (the arterial input function).
-
Metabolite Analysis: Analyze the plasma samples to determine the fraction of unchanged radioligand over time, as radiometabolites can interfere with the quantification of specific binding.
6. Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of 3D images over time.
-
Image Registration: Co-register the PET images with the anatomical CT or MRI scan.
-
Region of Interest (ROI) Definition: Define regions of interest on the anatomical image corresponding to brain areas with high 5-HT2A receptor density (e.g., frontal cortex, cingulate cortex) and a reference region with negligible receptor density (e.g., cerebellum).[5]
-
Kinetic Modeling:
-
Reference Tissue Models (Non-invasive): If a suitable reference region is available, non-invasive methods like the Simplified Reference Tissue Model (SRTM) can be used to estimate the Binding Potential (BP_ND), which is proportional to the density of available receptors.[12]
-
Compartmental Models (Invasive): If an arterial input function is available, a two-tissue compartment model (2TCM) can be used to provide more detailed kinetic parameters.[12]
-
-
Receptor Occupancy Calculation: Calculate the percentage of receptor occupancy (RO) for each dose of this compound using the following formula: RO (%) = (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline * 100
-
Dose-Occupancy Curve: Plot the receptor occupancy as a function of the this compound dose to determine the dose required to achieve 50% receptor occupancy (ED50).
Mandatory Visualizations
Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway.
Experimental Workflow
Caption: In Vivo PET Imaging Workflow.
Data Analysis Pipeline
Caption: PET Data Analysis Pipeline.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A definite measure of occupancy exposures, seeking with non-radiolabeled in vivo 5-HT2A receptor occupancy and in vitro free fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PET imaging of cannabinoid type 2 receptors with [11C]A-836339 did not evidence changes following neuroinflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simplified quantification of 5-HT2A receptors in the human brain with [11C]MDL 100,907 PET and non-invasive kinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Clinical Trial Design of MMP Inhibitors: A Case Study of PG-530742
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathologies, including cancer, osteoarthritis, and cardiovascular diseases. Consequently, MMPs have been a significant target for therapeutic intervention. This document provides a detailed overview of the clinical trial design considerations for MMP inhibitors, using PG-530742 (also known as PG-116800) as a case study. PG-530742 is a hydroxamic acid-based MMP inhibitor with high affinity for MMP-2, -3, -8, -9, -13, and -14, and lower affinity for MMP-1 and -7.[1][2] Despite promising preclinical data, its clinical development for osteoarthritis was halted due to a lack of efficacy and significant musculoskeletal toxicity.[1] This case underscores the complexities of targeting the MMP family and provides valuable lessons for future clinical trial design.
Data Presentation
Preclinical Efficacy of MMP Inhibitors in a Rat Model of Osteoarthritis
A key preclinical study evaluated the efficacy of MMP inhibitors in a mono-iodoacetate-induced arthritis model in rats. This model mimics the cartilage degradation seen in osteoarthritis.
| Compound | Dose (mg/kg, b.i.d., oral) | Inhibition of Cartilage Damage (%) | Statistical Significance (p-value) |
| MMP Inhibitor 1 | 35 | 36 | < 0.05 |
| MMP Inhibitor 2 | 35 | 42 | < 0.05 |
| MMP Inhibitor 3 | 35 | 38 | < 0.05 |
Data extracted from a study on iodoacetate-induced arthritis in rats, demonstrating the potential of MMP inhibitors to reduce cartilage damage.[3][4]
Clinical Trial Outcomes of PG-530742 (PG-116800) in Knee Osteoarthritis
A 12-month, randomized, double-blind, placebo-controlled study (NCT00041756) assessed the efficacy and safety of PG-530742 in patients with mild to moderate knee osteoarthritis.
| Treatment Group | N | Mean Change in Minimum Joint Space Width (mm) | WOMAC Total Score Change | Most Frequent Adverse Event |
| Placebo | 80 | -0.23 | Not Statistically Significant | Arthralgia (35%) |
| PG-530742 (25 mg b.i.d.) | 81 | -0.16 | Not Statistically Significant | Arthralgia |
| PG-530742 (50 mg b.i.d.) | 80 | -0.25 | Not Statistically Significant | Arthralgia |
| PG-530742 (100 mg b.i.d.) | 80 | -0.24 | Not Statistically Significant | Arthralgia |
| PG-530742 (200 mg b.i.d.)* | 80 | Discontinued (B1498344) | Discontinued | Musculoskeletal Adverse Effects |
*The 200 mg dose was discontinued due to an increased frequency of musculoskeletal adverse effects.[1]
Clinical Trial Outcomes of PG-116800 in Post-Myocardial Infarction Remodeling (PREMIER Trial)
A 90-day, randomized, double-blind, placebo-controlled study evaluated the effect of PG-116800 on left ventricular (LV) remodeling after myocardial infarction (MI).
| Outcome Measure | PG-116800 (n=125) | Placebo (n=128) | p-value |
| Change in LV End-Diastolic Volume Index (ml/m²) | 5.09 ± 1.45 | 5.48 ± 1.41 | 0.42 |
| Death or Reinfarction Rate | No Significant Difference | No Significant Difference | - |
| Musculoskeletal Adverse Events | 21% | 15% | 0.33 |
The study found no significant improvement in LV remodeling or clinical outcomes with PG-116800 treatment.[2][5]
Experimental Protocols
Protocol 1: In Vitro MMP Inhibition Assay (General)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test compound (e.g., PG-530742) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in assay buffer to achieve the desired final concentrations. Include a DMSO vehicle control.
-
Add 50 µL of the diluted test compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the recombinant MMP enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 328 nm, Em: 393 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Preclinical In Vivo Efficacy Assessment in a Rat Model of Osteoarthritis
This protocol outlines the methodology for evaluating the efficacy of an MMP inhibitor in the iodoacetate-induced model of osteoarthritis in rats.[3][4][6]
Animals:
-
Male Lewis rats (or other appropriate strain), 6-8 weeks old.
Procedure:
-
Induction of Osteoarthritis:
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Administer a single intra-articular injection of monosodium iodoacetate (MIA) (e.g., 0.25 mg in 50 µL of sterile saline) into the right knee joint. The left knee can serve as a control.
-
-
Drug Administration:
-
Randomly assign rats to treatment groups (e.g., vehicle control, PG-530742 at various doses).
-
Administer the test compound or vehicle orally (e.g., by gavage) twice daily (b.i.d.) for a specified duration (e.g., 21 days), starting on the day of MIA injection.
-
-
Assessment of Joint Damage (at study termination):
-
Euthanize the animals and dissect the knee joints.
-
Macroscopic Scoring: Visually assess the severity of cartilage damage on the tibial plateau using a validated scoring system (e.g., 0-4 scale, where 0 is normal and 4 is severe erosion).
-
Histological Analysis:
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare sagittal sections of the knee joint and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content.
-
Score the histological changes (e.g., cartilage structure, cellularity, proteoglycan loss) using a validated scoring system (e.g., OARSI score).
-
-
-
Data Analysis:
-
Compare the macroscopic and histological scores between the treatment and vehicle control groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Calculate the percentage of inhibition of cartilage damage for each treatment group relative to the vehicle control.
-
Protocol 3: Clinical Trial Design for an MMP Inhibitor in Osteoarthritis (Based on NCT00041756 for PG-530742)
This protocol provides a framework for a Phase II/III clinical trial to evaluate the efficacy and safety of an oral MMP inhibitor for the treatment of knee osteoarthritis.
Study Design:
-
Randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-ranging study.
Patient Population:
-
Inclusion Criteria:
-
Male and female subjects aged 40-80 years.
-
Diagnosis of mild to moderate osteoarthritis of the knee according to American College of Rheumatology (ACR) criteria.
-
Radiographic evidence of osteoarthritis (e.g., Kellgren-Lawrence grade 2 or 3).
-
Knee pain of a certain severity at baseline (e.g., >40 mm on a 100 mm Visual Analog Scale).
-
-
Exclusion Criteria:
-
Secondary osteoarthritis (e.g., due to trauma or inflammatory arthritis).
-
Intra-articular corticosteroid or hyaluronic acid injections within the past 3-6 months.
-
Use of other investigational drugs.
-
Significant comorbidities that could interfere with the study.
-
Treatment:
-
Patients are randomized to receive one of several doses of the MMP inhibitor (e.g., 25 mg, 50 mg, 100 mg) or a matching placebo, administered orally twice daily for a duration of at least 12 months.
Endpoints:
-
Primary Efficacy Endpoints:
-
Change from baseline in joint space narrowing (JSN) in the medial tibiofemoral compartment at 12 months, as assessed by standardized radiographs.
-
Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score at 12 months.
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in WOMAC function and stiffness subscale scores.
-
Patient Global Assessment of disease activity.
-
Use of rescue medication (e.g., acetaminophen, NSAIDs).
-
-
Safety Endpoints:
-
Incidence and severity of adverse events (AEs), with a particular focus on musculoskeletal AEs.
-
Changes in laboratory parameters, vital signs, and electrocardiograms (ECGs).
-
Data Analysis:
-
The primary efficacy analyses will be performed on the intent-to-treat (ITT) population.
-
Analysis of covariance (ANCOVA) will be used to compare the change from baseline in the primary endpoints between each active treatment group and the placebo group, with baseline values as a covariate.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of MMPs in cancer progression and the point of inhibition by PG-530742.
Caption: Workflow for a randomized controlled clinical trial of an MMP inhibitor like PG-530742 in osteoarthritis.
Caption: Experimental workflow for preclinical evaluation of PG-530742 in a rat model of osteoarthritis.
Conclusion and Future Directions
The case of PG-530742 highlights the critical challenges in the development of MMP inhibitors. While preclinical models can demonstrate efficacy in mitigating tissue degradation, translating these findings to the clinic has proven difficult. The failure of PG-530742 was primarily due to a lack of clinical benefit and the emergence of dose-limiting musculoskeletal toxicity. This experience underscores several key considerations for future clinical trial design of MMP inhibitors:
-
Specificity: The broad-spectrum inhibition of MMPs may lead to off-target effects and toxicity. The development of more selective inhibitors targeting specific MMPs implicated in a particular disease pathophysiology is crucial.
-
Patient Selection: Targeting patient populations at earlier stages of disease, where ECM remodeling is more prominent, may be more effective than treating patients with advanced, established disease.
-
Biomarkers: The development and validation of biomarkers to identify patients most likely to respond to MMP inhibition and to monitor target engagement and therapeutic response are essential.
-
Endpoints: Clinical trial endpoints should be carefully selected to reflect the mechanism of action of the MMP inhibitor. In addition to traditional clinical outcomes, imaging and biochemical markers of ECM turnover should be considered.
-
Dose Selection: Careful dose-escalation studies are needed to identify a therapeutic window that maximizes efficacy while minimizing toxicity.
By incorporating these lessons into future clinical trial designs, the therapeutic potential of MMP inhibitors may yet be realized for a range of diseases.
References
- 1. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Moderation of iodoacetate-induced experimental osteoarthritis in rats by matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metastasis-associated protein 2 regulates human hepatocellular carcinoma metastasis progression through modulating p38MAPK/MMP2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The monosodium iodoacetate model of osteoarthritis pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, MMP activity is tightly regulated. However, their overexpression is implicated in a variety of pathological processes, including tumor invasion and metastasis, arthritis, and cardiovascular diseases.[1][2] This makes MMPs attractive therapeutic targets for drug discovery. High-throughput screening (HTS) is a key strategy for identifying novel MMP inhibitors from large compound libraries.[3] This document provides detailed protocols and application notes for conducting HTS campaigns to discover and characterize new MMP inhibitors.
MMPs are involved in every step of the metastatic cascade, from remodeling the ECM to allow cancer cells to migrate, to angiogenesis and the formation of new colonies at distant sites.[4] Key MMPs such as MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-14 have been correlated with the aggressiveness of various cancers.[4] Their ability to degrade ECM components and activate signaling molecules makes them critical for tumor progression.[2][5]
Key Signaling Pathway Involving MMPs in Cancer Metastasis
The expression and activity of MMPs are regulated by complex signaling networks. Pro-inflammatory cytokines and growth factors can activate pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the transcription of MMP genes.[6] For instance, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) can trigger a signaling cascade that results in the expression of MMP-3, which in turn can activate other MMPs, amplifying the ECM degradation process.[6]
High-Throughput Screening Workflow for MMP Inhibitors
A typical HTS campaign for identifying novel MMP inhibitors involves a primary screen of a large compound library, followed by a series of secondary assays to confirm and characterize the initial hits. The workflow is designed to be robust, reproducible, and efficient in identifying true positive hits while minimizing false positives.
Experimental Protocols
Primary High-Throughput Screening: FRET-Based Assay
This protocol describes a generic fluorescence resonance energy transfer (FRET)-based assay for a primary screen of MMP inhibitors. This type of assay is widely used due to its sensitivity, ease of automation, and high-throughput capabilities.[7][8]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
Recombinant Human MMP: Specific MMP of interest (e.g., MMP-2, MMP-9, MMP-13)
-
FRET Substrate: Fluorogenic peptide substrate specific for the MMP being assayed.
-
Compound Library: Test compounds dissolved in 100% DMSO.
-
Control Inhibitor: A known MMP inhibitor (e.g., Marimastat) for positive control.
-
Microplates: 384-well, black, flat-bottom plates.
-
Plate Reader: Capable of fluorescence intensity measurements.
Protocol:
-
Compound Plating:
-
Dispense 200 nL of test compounds and controls from the compound library plates to the 384-well assay plates using an acoustic liquid handler or a pin tool.
-
For the primary screen, a final compound concentration of 10 µM is typical.
-
Include wells for positive control (known inhibitor), negative control (DMSO only), and no enzyme control (assay buffer only).
-
-
Enzyme Preparation:
-
Dilute the recombinant MMP to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to give a good signal-to-background ratio.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted MMP enzyme solution to each well of the assay plate containing the compounds, except for the 'no enzyme' control wells.
-
Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare the FRET substrate solution by diluting it in assay buffer to the final desired concentration (typically at or below the Kₘ value).
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final assay volume is 20 µL.
-
-
Fluorescence Measurement:
-
Immediately after substrate addition, transfer the plates to a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the specific FRET pair.
-
Data Analysis for Primary Screen
-
Calculate Percent Inhibition:
-
The rate of reaction (slope of the kinetic read) is used to calculate the percent inhibition for each compound.
-
Percent Inhibition = (1 - (Slope_compound - Slope_no_enzyme) / (Slope_DMSO - Slope_no_enzyme)) * 100
-
-
Quality Control - Z'-Factor Calculation:
Secondary Assay: Dose-Response and IC₅₀ Determination
Compounds that show significant inhibition in the primary screen (e.g., >50% inhibition) are selected for dose-response analysis to determine their potency (IC₅₀).
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the hit compounds, typically in a 10-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM).
-
Plate the dilutions into a 384-well assay plate.
-
-
Assay Procedure:
-
Follow the same procedure as the primary FRET-based assay (steps 2-5).
-
Data Analysis:
-
Generate Dose-Response Curves:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: HTS Assay Quality Control Parameters
| Parameter | Value | Interpretation |
| Z'-Factor | 0.82 ± 0.06 | Excellent assay quality[7] |
| Signal-to-Background (S/B) | 2.4 ± 0.04 | Acceptable assay window[7] |
Table 2: IC₅₀ Values of Control and Hit Compounds
| Compound | MMP Target | IC₅₀ (nM) | Notes |
| Marimastat | MMP-1 | 5 | Broad-spectrum inhibitor[10] |
| Control Inhibitor (Example) | MMP-13 | 89 ± 1.02 | Control used in HTS campaign[7] |
| Hit Compound 1 | MMP-13 | 150 | Novel selective inhibitor |
| Hit Compound 2 | MMP-9 | 250 | Novel selective inhibitor |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for conducting high-throughput screening campaigns to identify and characterize novel MMP inhibitors. A robust HTS workflow, coupled with rigorous data analysis and secondary validation assays, is essential for the successful discovery of new therapeutic candidates targeting MMPs. Careful attention to assay development, quality control, and data interpretation will maximize the chances of identifying promising lead compounds for further drug development.
References
- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 3. Virtual High-throughput Screening for Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rna.uzh.ch [rna.uzh.ch]
- 10. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LY108742 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of LY108742 in Dimethyl Sulfoxide (DMSO). The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: A standard starting point for preparing a stock solution is 10 mM.[4] The general procedure involves dissolving a calculated amount of this compound powder in an appropriate volume of anhydrous, research-grade DMSO. It is crucial to ensure the compound is completely dissolved, which can be aided by gentle vortexing or sonication. For detailed steps, please refer to the Experimental Protocols section.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For short-term storage (days to weeks), it is recommended to store the this compound stock solution at 0-4°C. For long-term storage (months to years), the solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in a dry, dark location.[5]
Q4: Is the this compound/DMSO stock solution stable?
A4: While specific stability data for this compound in DMSO is not published, many organic compounds stored in anhydrous DMSO at low temperatures are stable for extended periods. One study demonstrated that 85% of a diverse set of compounds were stable in a DMSO/water (90/10) mixture for up to two years at 4°C.[6] To ensure the integrity of your experiments, it is best practice to use freshly prepared solutions or to periodically check the purity of stored stock solutions.
Q5: My this compound/DMSO solution appears to have precipitated after dilution in aqueous media. What should I do?
A5: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue, often due to the lower solubility of the compound in the final aqueous environment. To troubleshoot this, consider the following:
-
Decrease the final concentration: The compound may be soluble at a lower concentration in your aqueous buffer.
-
Use a stepwise dilution: Instead of a single large dilution, dilute the stock solution in smaller, incremental steps.[7]
-
Incorporate a co-solvent: The addition of a small percentage of a pharmaceutically acceptable co-solvent like PEG400 or Tween 80 to the final aqueous solution can help maintain solubility.[7]
-
Ensure the final DMSO concentration is low: For cell-based assays, the final concentration of DMSO should typically be below 0.5% to avoid cellular toxicity.[7]
Quantitative Data Summary
As specific quantitative data for this compound solubility and stability in DMSO is not publicly available, this table provides general guidelines for handling research compounds in DMSO.
| Parameter | Recommendation/Guideline | Source |
| Starting Stock Concentration | 10 mM (typical) | [4] |
| Solvent | Anhydrous, research-grade DMSO | N/A |
| Short-Term Storage | 0-4°C (days to weeks) | [5] |
| Long-Term Storage | -20°C or -80°C (months to years) | [5] |
| Final DMSO Concentration (Cell-based assays) | < 0.5% | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 356.47 g/mol )
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 356.47 g/mol * 1000 mg/g = 3.56 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated mass of this compound using an analytical balance and transfer it to a suitable vial.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the compound:
-
Tightly cap the vial and vortex the solution until the powder is completely dissolved.
-
If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
-
Storage:
-
For long-term use, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Signaling Pathway of a 5-HT2A Receptor Antagonist
This compound is known to act as a 5-HT2 antagonist. The diagram below illustrates the general signaling pathway initiated by the activation of the 5-HT2A receptor, which is coupled to the Gq alpha subunit. An antagonist like this compound would block the initial binding of serotonin (B10506) (5-HT), thereby inhibiting this cascade.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing LY108742 Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of LY108742, a potent 5-HT2A receptor antagonist, in cell culture applications.
Disclaimer: this compound is a research compound. There is limited specific information available in the public domain regarding its direct application in cell-based assays. The guidance provided here is based on the known characteristics of this compound as a 5-HT2A antagonist with low nanomolar potency and has been supplemented with data from analogous selective 5-HT2A antagonists such as Ketanserin, Pimavanserin (B1677881), and Volinanserin (MDL 100,907). Researchers should always perform initial dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the serotonin (B10506) 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonism by this compound is expected to block the downstream signaling cascade initiated by the natural ligand, serotonin (5-HT). This blockage prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC) are suppressed.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: Due to the lack of specific data for this compound, we recommend starting with a concentration range based on its reported potency and data from analogous compounds. This compound has reported IC50 values in the low nanomolar range (e.g., 9.3 nM for rat 5-HT2A receptors). For initial experiments, a concentration range of 1 nM to 1 µM is recommended. A common starting point for potent antagonists like pimavanserin is around 100 nM[1]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is reported to be soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: In which cell lines can I use this compound?
A4: this compound can be used in any cell line that endogenously or recombinantly expresses the 5-HT2A receptor. Commonly used cell lines for studying 5-HT2A receptor signaling include HEK293, CHO, and various neuronal cell lines. It is essential to confirm the expression of the 5-HT2A receptor in your cell line of choice before initiating experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Low or no 5-HT2A receptor expression in the cell line. | Confirm 5-HT2A receptor expression using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line with confirmed high expression or a recombinant cell line. |
| Incorrect concentration of this compound. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration. | |
| Compound degradation. | Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or -80°C and protect it from light. | |
| Insufficient agonist stimulation. | Ensure that the concentration of the 5-HT2A agonist (e.g., serotonin) used to stimulate the cells is appropriate to elicit a robust response that can be inhibited. | |
| High background signal or off-target effects | Non-specific binding of this compound at high concentrations. | Use the lowest effective concentration of this compound as determined by your dose-response curve. Consider using a more selective 5-HT2A antagonist if off-target effects are suspected. |
| Cellular stress or toxicity. | Assess the cytotoxicity of this compound at the concentrations used with a cell viability assay (e.g., MTT, CellTiter-Glo). | |
| Poor solubility in cell culture medium | Precipitation of the compound upon dilution from DMSO stock. | Ensure the final DMSO concentration is minimal (≤ 0.1%). Pre-warm the cell culture medium before adding the diluted compound. Briefly vortex the diluted solution before adding it to the cells. |
| Variability between experiments | Inconsistent cell health or passage number. | Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. |
| Inconsistent incubation times. | Maintain consistent incubation times for both agonist and antagonist treatments across all experiments. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and analogous 5-HT2A antagonists. This data can serve as a reference for designing experiments.
| Compound | Target | Assay Type | Cell Line/Tissue | Potency (IC50/Ki) |
| This compound | Rat 5-HT2A Receptor | - | - | 9.3 nM |
| Pig 5-HT2A Receptor | - | - | 57.2 nM | |
| Monkey 5-HT2A Receptor | - | - | 56.8 nM | |
| Ketanserin | Human 5-HT2A Receptor | Radioligand Binding | HEK293 | Ki = 2.5 nM |
| hERG Channel | Electrophysiology | HEK293 | IC50 = 0.11 µM | |
| Pimavanserin | Human 5-HT2A Receptor | Functional Assay | Cell-based | pIC50 = 8.7 |
| Human 5-HT2A Receptor | Radioligand Binding | - | pKi = 9.3 | |
| Ritanserin | Rat 5-HT2 Receptor | Radioligand Binding | Frontal Cortex | IC50 = 0.9 nM |
| Volinanserin (MDL 100,907) | 5-HT2A Receptor | Radioligand Binding | - | Ki = 0.36 nM |
Experimental Protocols
General Protocol for a Functional Cell-Based Assay (e.g., Calcium Flux)
This protocol provides a general framework for assessing the antagonist activity of this compound. Specific parameters should be optimized for the cell line and assay platform being used.
-
Cell Preparation:
-
Seed cells expressing the 5-HT2A receptor into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a suitable assay buffer to create a concentration range for the dose-response curve (e.g., 10X final concentration).
-
-
Assay Procedure:
-
On the day of the assay, remove the growth medium from the cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
After the dye loading incubation, wash the cells with assay buffer.
-
Add the various concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Prepare a solution of a 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80) to be able to observe inhibition.
-
Place the plate in a fluorescence plate reader and initiate the reading.
-
After establishing a baseline fluorescence reading, add the agonist solution to all wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent 5-HT2A antagonist at a high concentration, 100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of the 5-HT2A Receptor
Caption: 5-HT2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining this compound IC50
Caption: Workflow for determining the IC50 of this compound in a cell-based functional assay.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
Technical Support Center: Troubleshooting Inconsistent Results in MMP Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Matrix Metalloproteinase (MMP) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and solutions for inconsistent results in various MMP assays.
Fluorometric MMP Assays
Q1: Why is the fluorescence signal in my no-inhibitor control very low?
A low signal in control wells suggests a problem with the enzymatic reaction itself. Here are several potential causes and troubleshooting steps:
-
Inactive Enzyme: The MMP enzyme may have lost activity due to improper storage or handling. Always store enzymes at the recommended temperature (typically -70°C) and handle them on ice. Avoid repeated freeze-thaw cycles.
-
Substrate Degradation: Fluorogenic substrates are light-sensitive and can degrade over time. Store substrates protected from light at -20°C.
-
Incorrect Reagent Concentration: Double-check all dilutions of the enzyme and substrate. An error in concentration will significantly impact the results.[1]
-
Suboptimal Assay Buffer: Ensure you are using the correct assay buffer, as MMPs are zinc- and calcium-dependent enzymes, and the buffer composition is critical for their activity.
-
Incorrect Plate Reader Settings: Verify that the excitation and emission wavelengths on your fluorescence plate reader are set correctly for the specific fluorophore in your assay.
-
Low Enzyme Concentration: The concentration of the MMP enzyme may be too low. Consider performing a titration experiment to determine the optimal enzyme concentration.
-
Inappropriate Microplates: For fluorescence assays, it is recommended to use black plates with clear bottoms to minimize background fluorescence and light scattering.
Q2: I am not seeing any inhibition, even with my positive control inhibitor. What should I do?
If your positive control inhibitor isn't working, it points to a fundamental issue with the assay setup. Consider the following:
-
Inactive Inhibitor: The positive control inhibitor may have degraded. Ensure it has been stored correctly and prepare fresh dilutions.
-
Enzyme Activity Issues: As mentioned in the previous question, the enzyme may be inactive. Verify its activity before proceeding.
-
Substrate Integrity: A degraded substrate will not be cleaved efficiently, preventing the detection of inhibition.
-
Incorrect Reagent Preparation: Re-verify the concentrations of all assay components, including the inhibitor.[1]
Q3: My sample blanks (no enzyme) have high background fluorescence. What is the cause?
High background in sample blanks can be caused by:
-
Autofluorescent Compounds: Your test compound may be inherently fluorescent at the assay's excitation and emission wavelengths. To correct for this, always include a sample blank containing the inhibitor but no MMP enzyme and subtract this background fluorescence from your results.
-
Contaminated Reagents or Plates: Ensure that your assay buffer, microplates, and other reagents are not contaminated with fluorescent substances.
Q4: My results show high variability between replicate wells. What are the common causes?
High variability can stem from several factors throughout the experimental workflow:
-
Inaccurate Pipetting: Small volumes are often used in these assays, making precise pipetting critical. Ensure your pipettes are calibrated and consider using reverse pipetting for viscous solutions.
-
Inhibitor Precipitation: If your test compound is not fully dissolved in the assay buffer, it can lead to inconsistent inhibition. Ensure the final concentration of any solvent (like DMSO) is compatible with the assay and does not cause precipitation. The final DMSO concentration should typically be kept at or below 1%.[1][2]
-
Uneven Temperature: Ensure the entire plate is at a uniform temperature during incubation.
Gelatin Zymography
Q1: I don't see any clearing (bands of gelatin degradation) in my zymogram.
The absence of bands can be due to several factors:
-
Low MMP Concentration: The concentration of MMPs in your sample may be too low to detect. Consider concentrating your samples using methods like ultrafiltration.[3]
-
Inactive MMPs: Samples should be kept on ice during preparation to prevent enzyme degradation. Avoid repeated freeze-thaw cycles.[3]
-
Incorrect Sample Preparation: Samples for zymography should not be boiled or treated with reducing agents (like β-mercaptoethanol or DTT) as this will irreversibly denature the MMPs.
-
Problems with Gel Renaturation: After electrophoresis, the SDS in the gel must be removed to allow the MMPs to renature. Ensure adequate washing with a Triton X-100-containing buffer.[4]
-
Inappropriate Incubation Conditions: The incubation buffer must contain calcium and zinc ions, which are essential for MMP activity. The pH of the buffer should also be optimal (typically around 7.5).
Q2: The bands on my zymogram are smeared or not well-resolved.
Poor band resolution can be caused by:
-
Overloading of Protein: Loading too much total protein can cause smearing. Determine the optimal protein concentration to load for your samples.
-
Sample Viscosity: High sample viscosity can interfere with migration in the gel.
-
Inappropriate Electrophoresis Conditions: Running the gel at too high a voltage can generate heat and cause band distortion. It is often recommended to run zymography gels at 4°C.[4]
Q3: How can I distinguish between the pro- and active forms of MMPs?
Pro-MMPs (zymogens) have a higher molecular weight than their active forms due to the presence of a pro-domain. On a zymogram, the pro-form will appear as a higher molecular weight band than the active form. For example, pro-MMP-9 is approximately 92 kDa, while the active form is around 82 kDa. Similarly, pro-MMP-2 is about 72 kDa, and its active form is roughly 62 kDa.[3]
MMP ELISA
Q1: The standard curve for my ELISA is poor or has a low signal.
A problematic standard curve can be due to:
-
Improper Standard Reconstitution: Ensure the lyophilized standard is reconstituted correctly with the specified diluent and allowed to dissolve completely.
-
Incorrect Dilution Series: Carefully prepare the serial dilutions of the standard. Pipetting errors at this stage will affect the entire curve.
-
Degraded Standard: Standards can degrade if not stored properly. Aliquot standards after reconstitution to avoid multiple freeze-thaw cycles.
-
Insufficient Incubation Time: Ensure that the incubation times for antibody and substrate steps are as recommended in the protocol.
-
Inactive Conjugate: The enzyme conjugate (e.g., HRP) may have lost activity.
Q2: I am observing high background in my ELISA results.
High background can obscure the specific signal. Potential causes include:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or reagents, leading to a high background. Ensure a sufficient number of washes and that the wells are completely emptied between each wash.[5]
-
Contaminated Reagents: Buffers or solutions may be contaminated. Prepare fresh reagents.
-
Cross-reactivity: The antibodies may be cross-reacting with other molecules in the sample.
-
High Antibody Concentration: Using too high a concentration of the detection antibody can lead to non-specific binding.
-
Extended Incubation Time: Over-incubation with the substrate can lead to excessive color development.
Q3: The sample values are out of the detection range of the assay.
If your sample readings are higher than the highest standard or lower than the lowest standard, you will need to adjust the sample dilution.
-
High Signal: If the signal is too high, dilute your samples further and re-run the assay.
-
Low Signal: If the signal is too low, you may need to use a more concentrated sample or a different assay with higher sensitivity.
MMP Western Blot
Q1: I am not getting any bands for my MMP of interest.
The absence of bands in a western blot can be due to:
-
Low Protein Abundance: The target MMP may be present at very low levels in your sample. Consider concentrating your sample or using an enrichment technique like immunoprecipitation.
-
Inefficient Protein Transfer: Verify that the proteins have transferred from the gel to the membrane using a stain like Ponceau S. Optimize transfer times and conditions based on the molecular weight of your target MMP.
-
Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. Use a positive control to validate the antibody.
-
Incorrect Antibody Dilution: The primary or secondary antibody may be too dilute. Optimize the antibody concentrations.
-
Inactive Secondary Antibody: The enzyme-conjugated secondary antibody may have lost activity.
Q2: I see multiple bands on my western blot.
Multiple bands can be due to:
-
Protein Degradation: MMPs can be susceptible to degradation. Ensure that protease inhibitors are included in your lysis buffer.
-
Post-Translational Modifications: MMPs can undergo various post-translational modifications that can affect their migration in the gel.
-
Non-specific Antibody Binding: The primary antibody may be binding to other proteins. Optimize blocking conditions and antibody concentrations. Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.
-
Different MMP Forms: You may be detecting both the pro- and active forms of the MMP, as well as potentially glycosylated forms.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data for various MMP assays to aid in experimental design and troubleshooting.
Table 1: Typical Concentrations for Fluorometric MMP Assays
| Component | Typical Concentration Range | Notes |
| MMP Enzyme | 1 - 10 nM | Optimal concentration should be determined by titration. |
| Fluorogenic Substrate | 1 - 10 µM | Should be at or below the Km for the enzyme.[2] |
| Positive Control Inhibitor (e.g., GM6001) | 10 nM - 1 µM | A broad-spectrum MMP inhibitor. IC50 values are MMP-specific. |
| DMSO (solvent) | ≤ 1% (v/v) | High concentrations can inhibit enzyme activity.[1][2] |
Table 2: Typical Parameters for Gelatin Zymography
| Parameter | Typical Value/Range | Notes |
| Gelatin Concentration in Gel | 0.1% (w/v) | The substrate co-polymerized into the polyacrylamide gel.[4] |
| Total Protein Loaded per Lane | 10 - 50 µg | Optimal loading amount should be determined empirically. |
| Incubation Time | 12 - 48 hours | Longer incubation times can increase the signal for low-abundance MMPs. |
| Incubation Temperature | 37°C | Optimal temperature for MMP activity.[4] |
Table 3: Example Standard Curve Data for a Human MMP-9 ELISA Kit
| MMP-9 Concentration (ng/mL) | Optical Density (OD) at 450 nm (Example) |
| 15 | 2.450 |
| 7.5 | 1.300 |
| 3.75 | 0.650 |
| 1.88 | 0.320 |
| 0.94 | 0.160 |
| 0.47 | 0.080 |
| 0.23 | 0.040 |
| 0 (Blank) | 0.000 |
| Note: This is example data. Always generate a new standard curve for each experiment. The detection range for this example is 0.23 - 15 ng/mL.[6] |
Experimental Protocols
Detailed methodologies for key MMP assays are provided below.
Detailed Protocol for Fluorometric MMP Inhibition Assay
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the test inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration remains below 1%.[1]
-
Dilute the MMP enzyme and fluorogenic substrate to their final working concentrations in cold assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the diluted MMP enzyme solution to each well of a black 96-well plate.
-
Add 5 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the reaction by adding 45 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for a green fluorescent substrate).
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[1]
-
Detailed Protocol for Gelatin Zymography
-
Gel Preparation (for one 10% SDS-PAGE mini-gel):
-
Separating Gel (10 mL):
-
3.3 mL deionized water
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
3.3 mL 30% Acrylamide/Bis-acrylamide solution
-
1 mL 1% (w/v) Gelatin solution
-
100 µL 10% (w/v) SDS
-
100 µL 10% (w/v) Ammonium persulfate (APS)
-
10 µL TEMED
-
-
Stacking Gel (5 mL):
-
3.05 mL deionized water
-
1.25 mL 0.5 M Tris-HCl, pH 6.8
-
0.65 mL 30% Acrylamide/Bis-acrylamide solution
-
50 µL 10% (w/v) SDS
-
50 µL 10% (w/v) APS
-
5 µL TEMED
-
-
-
Sample Preparation and Electrophoresis:
-
Mix samples with non-reducing sample buffer (do not heat the samples).
-
Load 10-50 µg of total protein per well.
-
Run the gel at 150V at 4°C until the dye front reaches the bottom.[4]
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in washing buffer (e.g., 2.5% Triton X-100 in water) at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in development buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of 40% methanol (B129727) and 10% acetic acid until clear bands appear against a blue background. Gelatinolytic activity will be visible as clear bands where the gelatin has been degraded.
-
Visualizations
MMP Activation and Inhibition Signaling Pathway
This diagram illustrates the general pathways for the activation of pro-MMPs and their subsequent inhibition by Tissue Inhibitors of Metalloproteinases (TIMPs).
Caption: General signaling pathway of MMP activation and inhibition.
Experimental Workflow for Fluorometric MMP Inhibition Assay
This diagram outlines the key steps in a typical fluorometric assay to screen for MMP inhibitors.
Caption: Workflow for a fluorometric MMP inhibition assay.
Troubleshooting Logic for Inconsistent Zymography Results
This decision tree provides a logical workflow for troubleshooting common issues in gelatin zymography.
Caption: Troubleshooting decision tree for zymography.
References
Technical Support Center: Improving the Selectivity of LY108742
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and improving the selectivity of LY108742, a 5-HT2 antagonist. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity important?
This compound is a potent antagonist of the 5-HT2 receptor family. The 5-HT2 family consists of three highly homologous subtypes: 5-HT2A, 5-HT2B, and 5-HT2C.[1][2] These receptor subtypes are involved in a wide range of physiological and pathological processes. Therefore, the selectivity of this compound is crucial to minimize off-target effects and to accurately elucidate the biological functions of the intended 5-HT2 subtype in your experiments.
Q2: What are the potential consequences of off-target binding of this compound to other 5-HT2 receptor subtypes?
Off-target binding can lead to misleading experimental results and potential adverse effects in a therapeutic context. For instance:
-
5-HT2A receptor activation is associated with hallucinogenic effects and is a target for atypical antipsychotics.[3][4]
-
5-HT2B receptor activation has been linked to cardiac valvulopathy.[5]
-
5-HT2C receptor agonists are being explored for the treatment of obesity.[1]
Unintended interactions with these receptors can confound experimental outcomes and introduce safety liabilities.
Q3: How can I assess the selectivity profile of my batch of this compound?
The selectivity of this compound should be determined by performing competitive binding assays against all three 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). This involves using radiolabeled ligands specific for each receptor subtype and measuring the ability of this compound to displace them. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A higher Ki or IC50 value for a particular receptor indicates lower binding affinity.
Q4: What general strategies can be employed to improve the selectivity of a compound like this compound?
Improving selectivity often involves a structure-activity relationship (SAR) study.[6][7][8] This process entails synthesizing and testing analogs of this compound with slight chemical modifications. The goal is to identify modifications that enhance binding to the desired 5-HT2 subtype while reducing affinity for others. Computational methods, such as molecular docking, can also be used to predict how structural changes might affect receptor binding and guide the design of more selective analogs.[9]
Troubleshooting Guide
Issue 1: I am observing an unexpected physiological response in my cellular assay after treating with this compound.
-
Possible Cause: This could be due to off-target effects at other 5-HT2 receptor subtypes or even other unrelated receptors. The high degree of similarity among 5-HT2 receptor subtypes makes cross-reactivity a common challenge.[1][2]
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of all three 5-HT2 receptor subtypes in your experimental cell line using techniques like qPCR or Western blotting.
-
Perform a Selectivity Panel: Test your batch of this compound in a receptor binding panel that includes at a minimum the 5-HT2A, 5-HT2B, and 5-HT2C receptors to determine its binding affinity for each.
-
Use Subtype-Selective Antagonists: In your cellular assay, co-administer this compound with known highly selective antagonists for the off-target receptors to see if the unexpected response is blocked.
-
Test a Structurally Unrelated Antagonist: Use a 5-HT2 antagonist from a different chemical class to confirm that the primary observed effect is due to antagonism of the target receptor.
-
Issue 2: The potency of this compound in my functional assay is significantly different from the reported binding affinity.
-
Possible Cause: Discrepancies between binding affinity (Ki) and functional potency (IC50 or EC50) can arise from several factors, including receptor reserve, assay conditions, and functional selectivity. Functional selectivity refers to the ability of a ligand to differentially activate or block distinct signaling pathways coupled to the same receptor.
-
Troubleshooting Steps:
-
Review Assay Conditions: Ensure that your assay buffer composition, pH, and temperature are optimal and consistent.
-
Titrate Cell Density: The number of receptors per cell (receptor density) can influence the apparent potency of a compound. Perform your assay with varying cell densities to assess this effect.
-
Investigate Downstream Signaling: Use multiple functional readouts that measure different signaling pathways downstream of the 5-HT2 receptor (e.g., calcium mobilization, IP1 accumulation, or ERK phosphorylation) to investigate potential functional selectivity.
-
Quantitative Data Summary
Since the precise selectivity profile of this compound is not extensively published, researchers should empirically determine it. The following table provides a template for summarizing your experimental findings.
| Compound | Target Receptor | Ki (nM) | Selectivity Ratio vs. 5-HT2A | Selectivity Ratio vs. 5-HT2B | Selectivity Ratio vs. 5-HT2C |
| This compound | 5-HT2A | 1 | |||
| 5-HT2B | 1 | ||||
| 5-HT2C | 1 | ||||
| Analog 1 | 5-HT2A | 1 | |||
| 5-HT2B | 1 | ||||
| 5-HT2C | 1 | ||||
| Analog 2 | 5-HT2A | 1 | |||
| 5-HT2B | 1 | ||||
| 5-HT2C | 1 |
Note: The selectivity ratio is calculated by dividing the Ki of the off-target receptor by the Ki of the target receptor. A higher ratio indicates greater selectivity for the target receptor.
Experimental Protocols
Protocol: Determining the Selectivity Profile of this compound using Competitive Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Radioligands:
-
[³H]-Ketanserin for 5-HT2A receptors.
-
[³H]-LSD for 5-HT2B receptors (in the presence of a masking agent for other sites).
-
[³H]-Mesulergine for 5-HT2C receptors.
-
-
This compound stock solution.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
96-well plates.
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligands, and this compound to their working concentrations in the assay buffer.
-
Set up the Assay Plate:
-
Total Binding: Add assay buffer, cell membranes, and the appropriate radioligand to designated wells.
-
Non-specific Binding: Add assay buffer, cell membranes, the radioligand, and the non-specific binding control.
-
Competitive Binding: Add assay buffer, cell membranes, the radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. vuir.vu.edu.au [vuir.vu.edu.au]
- 2. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 3. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationships of serotonin 5‐HT2A agonists | Semantic Scholar [semanticscholar.org]
- 7. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of LY108742 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with the 5-HT2 antagonist, LY108742, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a 5-HT2 antagonist.[1] Its primary mechanism of action is to block the activity of serotonin (B10506) at the 5-HT2 receptors. As a novel compound, its full off-target profile and potential for cytotoxicity in various primary cell types may not be completely characterized.
Q2: I am observing significant cell death in my primary cell culture after treatment with this compound. What are the potential causes?
Unexpected cytotoxicity with a new compound like this compound can arise from several factors:
-
On-target effects: The intended antagonism of the 5-HT2 receptor might be critical for the survival of your specific primary cell type.
-
Off-target effects: this compound may be interacting with other cellular targets essential for cell viability, a common issue with small molecule inhibitors.
-
Compound concentration: The concentration of this compound used may be too high, leading to non-specific toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) could be causing cytotoxicity at the final concentration in the culture medium.
-
Cell culture conditions: Suboptimal culture conditions can sensitize cells to the toxic effects of a compound.
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?
When encountering unexpected cytotoxicity, a systematic approach is crucial. Begin by:
-
Verifying the compound concentration: Double-check all calculations and dilutions.
-
Assessing cell health: Ensure your primary cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Evaluating solvent toxicity: Run a vehicle-only control to confirm that the solvent at the concentration used is not the source of cell death.
-
Repeating the experiment: Use freshly prepared reagents and a new aliquot of this compound to rule out issues with reagent degradation or contamination.
Troubleshooting Guides
Issue 1: High levels of apoptosis are detected after this compound treatment.
Possible Cause: The cytotoxic effects of this compound may be mediated through the induction of apoptosis, either as an on-target or off-target effect.
Suggested Solutions:
-
Co-treatment with a pan-caspase inhibitor: To determine if the observed cell death is caspase-dependent, co-incubate the cells with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK. A reduction in cell death would indicate the involvement of apoptotic pathways.
-
Lower the concentration of this compound: Perform a dose-response experiment to identify the lowest effective concentration that achieves the desired 5-HT2 antagonism without inducing significant apoptosis.
-
Investigate mitochondrial involvement: Assess changes in mitochondrial membrane potential using dyes like TMRE or JC-1 to see if the intrinsic apoptotic pathway is activated.
Issue 2: Cytotoxicity is observed, but it does not appear to be apoptotic.
Possible Cause: Cell death may be occurring through non-apoptotic mechanisms such as necrosis or as a result of significant cellular stress.
Suggested Solutions:
-
Assess for necrosis: Use an LDH release assay to measure plasma membrane integrity. An increase in LDH release is indicative of necrosis.
-
Evaluate oxidative stress: Co-treat with antioxidants, such as N-acetylcysteine (NAC) or Vitamin E, to determine if reactive oxygen species (ROS) production is contributing to cytotoxicity. You can also measure ROS levels directly using fluorescent probes like DCFDA.
-
Optimize cell culture conditions: Ensure the cell culture medium contains all necessary supplements and that the cells are not under stress from factors like high density or nutrient depletion.
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
Objective: To identify the concentration range of this compound that effectively antagonizes the 5-HT2 receptor without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate primary cells at their optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).
-
Treatment: Replace the medium in the wells with the prepared this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform a cell viability assay, such as the MTT or RealTime-Glo™ MT Cell Viability Assay.
-
Data Analysis: Plot cell viability against the log of the this compound concentration to determine the EC50 for cytotoxicity. In parallel, assess 5-HT2 receptor antagonism at these concentrations using a relevant functional assay.
Protocol 2: Assessing Apoptosis vs. Necrosis
Objective: To distinguish between apoptotic and necrotic cell death induced by this compound.
Methodology:
-
Cell Treatment: Treat primary cells with a cytotoxic concentration of this compound, a vehicle control, a positive control for apoptosis (e.g., staurosporine), and a positive control for necrosis (e.g., a lytic agent).
-
Staining: After the desired incubation period, stain the cells with a combination of Annexin V-FITC (to detect phosphatidylserine (B164497) externalization in early apoptosis) and Propidium Iodide (PI) or another viability dye (to detect loss of membrane integrity in late apoptosis and necrosis).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small with adherent cells).
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Primary Human Astrocytes
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) | 5-HT2 Receptor Occupancy (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 0 ± 2.1 |
| 0.1 | 98 ± 5.1 | 35 ± 3.8 |
| 1 | 95 ± 4.8 | 85 ± 5.2 |
| 10 | 65 ± 7.2 | 98 ± 1.9 |
| 50 | 25 ± 6.3 | 99 ± 1.5 |
| 100 | 5 ± 3.9 | 99 ± 1.2 |
Table 2: Effect of Co-treatments on this compound-Induced Cytotoxicity
| Treatment (24h) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| This compound (50 µM) | 25 ± 6.3 |
| This compound (50 µM) + Z-VAD-FMK (20 µM) | 75 ± 8.1 |
| This compound (50 µM) + N-acetylcysteine (5 mM) | 45 ± 7.5 |
Visualizations
Caption: A workflow for troubleshooting unexpected cytotoxicity.
Caption: Hypothetical pathway of this compound off-target cytotoxicity.
References
Technical Support Center: Enhancing the Bioavailability of MMP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Matrix Metalloproteinase (MMP) inhibitors.
I. Strategies for Enhancing Bioavailability: FAQs & Troubleshooting
This section addresses common questions and issues related to improving the bioavailability of MMP inhibitors through formulation, chemical modification, and advanced delivery systems.
Frequently Asked questions
Q1: My MMP inhibitor shows potent in vitro activity but has poor oral bioavailability. What are the most common reasons for this discrepancy?
A1: Poor oral bioavailability of potent MMP inhibitors is a frequent challenge. The primary reasons often relate to two key physicochemical properties:
-
Low Aqueous Solubility: Many MMP inhibitors are hydrophobic molecules, leading to poor dissolution in the gastrointestinal (GI) tract. If a compound does not dissolve, it cannot be absorbed into the bloodstream.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter systemic circulation. This can be due to its molecular size, charge, or recognition by efflux transporters like P-glycoprotein (P-gp) that actively pump the drug back into the GI lumen.
Additionally, extensive first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.
Q2: What are the initial steps I should take to improve the solubility of my lead MMP inhibitor?
A2: Improving solubility is a critical first step towards enhancing bioavailability. Consider the following approaches:
-
Salt Formation: For ionizable compounds, creating a salt form can significantly increase the dissolution rate.[1]
-
Co-crystals: Forming a co-crystal with a benign, highly soluble co-former can improve the inhibitor's solubility and dissolution properties.[2]
-
Amorphous Solid Dispersions: Dispersing the inhibitor in a polymer matrix in an amorphous state can prevent crystallization and enhance dissolution. However, the stability of the amorphous form during storage needs to be carefully evaluated.[2]
Q3: How can I determine if my MMP inhibitor is a substrate for efflux transporters like P-gp?
A3: You can assess this using an in vitro Caco-2 permeability assay. By comparing the permeability of your compound from the apical (intestinal lumen) to the basolateral (blood) side (A-B) with the permeability in the reverse direction (B-A), you can calculate an efflux ratio. An efflux ratio significantly greater than 2 suggests that your compound is actively transported by efflux pumps.[3] The inclusion of known P-gp inhibitors, such as verapamil, in the assay can further confirm this by showing a reduction in the efflux ratio.[3]
Troubleshooting Guide: Formulation and Delivery
Q1: I've formulated my MMP inhibitor with a cyclodextrin (B1172386), but the bioavailability improvement is less than expected. What could be the issue?
A1: While cyclodextrins are effective solubilizing agents, several factors can limit their in vivo performance:
-
Binding Affinity: The binding constant between the inhibitor and the cyclodextrin is crucial. If the affinity is too high, the drug may not be readily released at the absorption site, hindering its uptake. A moderate binding constant (ideally < 5000 M⁻¹) is often optimal.[4]
-
Complexation Efficiency: Ensure that a true inclusion complex has been formed. This can be verified using techniques like Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC).
-
Inappropriate Cyclodextrin Type: The size of the cyclodextrin cavity must match the dimensions of the inhibitor molecule. Alpha-, beta-, and gamma-cyclodextrins have different cavity sizes, and derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) offer different solubility and toxicity profiles.[5]
Q2: My nanoparticle formulation of an MMP inhibitor shows good in vitro stability but aggregates upon in vivo administration. How can I troubleshoot this?
A2: In vivo aggregation of nanoparticles is a common challenge and can be caused by interactions with plasma proteins and other biological components. To address this:
-
Surface Modification: Coat the nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This creates a hydrophilic shell that reduces protein adsorption and recognition by the reticuloendothelial system (RES), thereby increasing circulation time and stability.[6]
-
Zeta Potential: The surface charge of your nanoparticles (zeta potential) influences their interaction with biological membranes and proteins. A near-neutral or slightly negative zeta potential is often desirable to minimize non-specific interactions.
-
Particle Size: Ensure your nanoparticles are within an optimal size range for systemic circulation, typically between 50 and 200 nm, to avoid rapid clearance by the liver and spleen.[7]
Q3: I'm developing a prodrug of my MMP inhibitor, but I'm not seeing significant conversion to the active drug in vivo. What should I investigate?
A3: The lack of in vivo conversion of a prodrug points to issues with the cleavage of the promoiety. Consider the following:
-
Enzyme Specificity: Ensure that the linker you have used is a substrate for enzymes present at the target site or in systemic circulation. The cleavage of the prodrug is often enzyme-mediated.[8]
-
Metabolic Stability of the Prodrug: The prodrug itself might be rapidly metabolized and cleared before it has a chance to be converted to the active form. Assess the metabolic stability of the prodrug in liver microsomes or hepatocytes.
-
Chemical Stability: The linker may be too stable under physiological conditions (pH, temperature). Evaluate the chemical stability of the prodrug in simulated gastric and intestinal fluids.
II. Experimental Protocols and Troubleshooting
This section provides detailed protocols for key in vitro and in vivo assays used to evaluate the bioavailability of MMP inhibitors, along with troubleshooting guides for common experimental problems.
A. In Vitro Assays
Objective: To determine the kinetic solubility of an MMP inhibitor in an aqueous buffer, which is a key indicator of its potential for dissolution in the GI tract.
Detailed Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the MMP inhibitor (e.g., 10-20 mM) in 100% dimethyl sulfoxide (B87167) (DMSO).[9]
-
Preparation of Assay Plates: In a 96-well microplate, add the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.[10]
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.[11]
-
Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.[11][12]
-
Separation of Precipitate: Separate the undissolved precipitate from the saturated solution. This can be done by either:
-
Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, against a standard curve.[9]
Troubleshooting Guide: Kinetic Solubility Assay
| Problem | Possible Cause | Solution |
| High variability between replicates | Inaccurate pipetting of the DMSO stock solution. | Use calibrated pipettes and ensure proper mixing after adding the stock to the buffer. |
| Incomplete dissolution in DMSO. | Ensure the compound is fully dissolved in the DMSO stock solution. Sonication may be helpful.[13] | |
| Low recovery of the compound | Adsorption of the compound to the plate or filter membrane. | Use low-binding plates. Pre-conditioning the filter plate with the compound solution might help. |
| Chemical instability of the compound in the aqueous buffer. | Analyze the sample immediately after incubation or assess the compound's stability in the buffer over the incubation period. | |
| Precipitation in the DMSO stock | The compound's solubility limit in DMSO has been exceeded. | Prepare a fresh stock solution at a lower concentration. |
| Water absorption by DMSO. | Use anhydrous DMSO and store it properly to prevent water absorption.[13] |
Objective: To assess the intestinal permeability of an MMP inhibitor and identify its potential as a substrate for efflux transporters.
Detailed Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[3]
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[3]
-
Preparation of Dosing Solutions: Prepare the dosing solution of the MMP inhibitor in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration. The final DMSO concentration should be non-toxic to the cells (typically <1%).
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Quantification: Analyze the concentration of the MMP inhibitor in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Troubleshooting Guide: Caco-2 Permeability Assay
| Problem | Possible Cause | Solution |
| Low TEER values | Incomplete monolayer formation. | Allow the cells to grow for a longer period (up to 25 days). Ensure proper seeding density. |
| Cell toxicity from the compound or vehicle. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration of your compound and vehicle. | |
| High permeability of low-permeability marker | Leaky monolayer (compromised tight junctions). | Check for contamination (e.g., mycoplasma). Review cell culture conditions (media, supplements). |
| Low compound recovery | Binding of the compound to the plate or insert. | Use low-binding plates. Adding a low concentration of Bovine Serum Albumin (BSA) to the basolateral chamber can sometimes help.[14] |
| Metabolism of the compound by Caco-2 cells. | Analyze for the appearance of metabolites in the samples. | |
| High variability in Papp values | Inconsistent cell monolayer integrity across wells. | Ensure consistent cell seeding and culture conditions. Discard wells with TEER values outside the acceptable range. |
| Inaccurate sampling volumes. | Use calibrated pipettes and be consistent with sampling techniques. |
B. In Vivo Assays
Objective: To determine the pharmacokinetic profile of an MMP inhibitor after oral administration in a rodent model (e.g., rats or mice) to assess its absorption, distribution, metabolism, and excretion (ADME) properties and calculate its oral bioavailability.
Detailed Methodology:
-
Animal Preparation:
-
Formulation Preparation:
-
For intravenous (IV) administration (to determine absolute bioavailability), dissolve the MMP inhibitor in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400).
-
For oral (PO) administration, formulate the inhibitor as a solution or suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or water.[15]
-
-
Dosing:
-
IV Administration: Administer the IV formulation through a tail vein or other appropriate vessel at a specific dose (e.g., 1-5 mg/kg).
-
PO Administration (Oral Gavage): Administer the oral formulation directly into the stomach using a gavage needle. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).[16]
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).[17]
-
Blood can be collected from the tail vein, saphenous vein, or via terminal cardiac puncture.
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[15]
-
Bioanalysis: Quantify the concentration of the MMP inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Troubleshooting Guide: Rodent PK Study
| Problem | Possible Cause | Solution |
| High variability in plasma concentrations between animals | Inconsistent oral gavage technique. | Ensure all personnel are properly trained and use a consistent technique. Confirm correct placement of the gavage needle.[18] |
| Formulation instability or non-homogeneity (for suspensions). | Ensure the suspension is well-mixed before each dose. Assess the stability of the formulation over the dosing period. | |
| Differences in food intake before fasting. | Ensure a consistent fasting period for all animals. | |
| No or very low plasma concentrations after oral dosing | Poor absorption (low solubility or permeability). | Re-evaluate the in vitro properties of the compound. Consider formulation strategies to improve solubility. |
| Extensive first-pass metabolism. | Analyze for metabolites in the plasma. Consider conducting an in vitro liver microsomal stability assay. | |
| Dosing error (e.g., administration into the trachea). | If fluid is observed from the nose or mouth after gavage, the dose was likely misadministered. The animal should be monitored for distress and excluded from the PK analysis.[18] | |
| Unexpectedly rapid clearance | High hepatic metabolism. | Correlate with in vitro metabolism data. |
| Active renal secretion. | Analyze urine samples to quantify renal clearance. |
III. Data Presentation: Impact of Formulation on Bioavailability
The following tables summarize quantitative data on how different formulation strategies can enhance the bioavailability of MMP inhibitors.
Table 1: Effect of Cyclodextrin Formulation on the Oral Bioavailability of an MMP Inhibitor (Ro 28-2653)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Suspension | 135 ± 45 | 4.0 | 1,200 ± 350 | ~1% |
| HP-β-CD Solution | 1,350 ± 250 | 1.5 | 11,500 ± 1,800 | ~10% |
Data adapted from a study on the MMP inhibitor Ro 28-2653, demonstrating an approximate 10-fold increase in bioavailability with a hydroxypropyl-β-cyclodextrin (HP-β-CD) formulation compared to a simple suspension.[19]
Table 2: Representative Improvement in Pharmacokinetic Parameters with Nanoparticle Formulations
| Drug | Formulation | Cmax Improvement (fold) | AUC Improvement (fold) | Bioavailability Improvement (fold) |
| Cinnarizine | Nanoparticle-in-microparticle | 1.6 | 2.1 | 1.6 |
| Docetaxel | Polymeric Nanoparticles | - | 6.61 | - |
| Paclitaxel | Polymeric Nanoparticles | 1.74 | 1.79 | - |
This table provides examples of how nanoparticle formulations can significantly improve the Cmax and AUC of poorly soluble drugs, leading to enhanced bioavailability.[20][21]
Table 3: Impact of Prodrug Strategy on Solubility and Bioavailability
| Compound | Strategy | Solubility Improvement (fold) | Oral Bioavailability (%) |
| Acyclovir | Amide Prodrug | 17 | Increased from 15-20% |
| Acyclovir | Ester Prodrug | 9 | Increased from 15-20% |
| Amprenavir | Phosphate Prodrug (Fosamprenavir) | High water solubility achieved | Significantly improved |
This table illustrates how prodrug approaches can dramatically increase the aqueous solubility of parent drugs, leading to improved oral bioavailability.[8][22]
IV. Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving MMPs and a typical experimental workflow for enhancing bioavailability.
Caption: MMP-9 expression signaling pathway in cancer metastasis.[23]
References
- 1. TGF-beta1 modulates matrix metalloproteinase-13 expression in hepatic stellate cells by complex mechanisms involving p38MAPK, PI3-kinase, AKT, and p70S6k - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The utility of cyclodextrins for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. enamine.net [enamine.net]
- 11. Enzyme-Responsive Nanoparticles for the Targeted Delivery of an MMP Inhibitor to Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. 2.8. Pharmacokinetic study in rats [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacokinetic study of a new synthetic MMP inhibitor (Ro 28-2653) after IV and oral administration of cyclodextrin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery [frontiersin.org]
- 19. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sites.rutgers.edu [sites.rutgers.edu]
- 21. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 22. Species-specific sensitivity to TGFβ signaling and changes to the Mmp13 promoter underlie avian jaw development and evolution | eLife [elifesciences.org]
- 23. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
Comparing LY108742 with other selective MMP-13 inhibitors
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of selective Matrix Metalloproteinase-13 (MMP-13) inhibitors. MMP-13, or collagenase-3, is a crucial enzyme in the degradation of type II collagen, a primary component of articular cartilage.[1] Its elevated expression in diseases like osteoarthritis and cancer makes it a significant therapeutic target.[2] This document provides an objective comparison of the performance of several key selective MMP-13 inhibitors, supported by experimental data, to aid in the selection of appropriate compounds for research and development.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for prominent selective MMP-13 inhibitors, highlighting their differences in inhibitory potency (IC50) and selectivity against other matrix metalloproteinases. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Potency against MMP-13
| Compound | IC50 for MMP-13 | Mechanism of Action | Key Features |
| CL-82198 | 3.2 µM - 10 µM[3][4][5] | Non-zinc-binding, binds to S1' pocket[3][6] | High selectivity, serves as a good control compound.[4] |
| WAY-170523 | 17 nM[7][8][9][10] | Zinc-binding[4] | High potency and selectivity, suitable for in vivo studies.[4][7] |
| AQU-019 | 4.8 nM[11] | Allosteric inhibitor[11] | High potency, demonstrated chondroprotective effects in vivo.[11] |
| ALS 1-0635 | Potent (specific IC50 not provided in snippets) | Non-hydroxamic acid, noncompetitive inhibition[12] | Modulated cartilage damage in a rat model of osteoarthritis.[12] |
Table 2: Selectivity Profile of MMP-13 Inhibitors
| Compound | IC50 for MMP-1 | IC50 for MMP-2 | IC50 for MMP-8 | IC50 for MMP-9 | IC50 for TACE |
| CL-82198 | No activity[3][13] | - | - | No activity[3][13] | No activity[3][13] |
| WAY-170523 | > 10,000 nM[8] | - | - | 945 nM[4][8] | > 1,000 nM[8] |
| AQU-019 | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | - |
| ALS 1-0635 | High selectivity (specific values not provided in snippets) | High selectivity | High selectivity | High selectivity | High selectivity |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below is a detailed methodology for a common assay cited in the literature.
Fluorogenic MMP-13 Inhibition Assay
This high-throughput screening method measures the cleavage of a fluorogenic peptide substrate by MMP-13.[2]
Principle:
A quenched fluorogenic peptide substrate is utilized. The fluorescence of a reporter group is quenched by a quencher group within the same peptide.[2] Upon cleavage of the peptide by MMP-13, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[2]
Materials:
-
Recombinant human MMP-13 (catalytic domain)[4]
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 or Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC2H5)[2]
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
A known MMP-13 inhibitor as a positive control
-
96-well black microtiter plates[14]
-
Fluorescent microplate reader[15]
Procedure:
-
Prepare Reagents :
-
Dilute the recombinant human MMP-13 to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.[15]
-
-
Assay Setup :
-
To the wells of a 96-well black microtiter plate, add the assay buffer.
-
Add the test compounds at various concentrations or control solutions (vehicle for negative control, known inhibitor for positive control).
-
Initiate the enzymatic reaction by adding the diluted MMP-13 enzyme solution to all wells except the blank.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 10-30 minutes) at room temperature.[11][15]
-
-
Reaction and Measurement :
-
Add the fluorogenic substrate solution to all wells to start the reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 30-120 minutes).[11][15]
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation at 328 nm and emission at 393 nm).[15] The measurement can be taken as an endpoint reading or kinetically over time.
-
-
Data Analysis :
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve (e.g., a four-parameter logistic equation).[4]
-
Signaling Pathway and Experimental Workflow
To further understand the context of MMP-13 inhibition, the following diagrams illustrate a simplified signaling pathway leading to MMP-13 expression and a typical experimental workflow for inhibitor screening.
References
- 1. Novel selective MMP-13 inhibitors are associated with reduced joint damage and increased cartilage regeneration during osteoarthritis progression | Acta Orthopaedica Et Traumatologica Hellenica [eexot-journal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CL-82198 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chondrex.com [chondrex.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Efficacy of Liraglutide in Preclinical Osteoarthritis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Liraglutide, a Glucagon-Like-Peptide-1 Receptor (GLP-1R) agonist, in animal models of osteoarthritis (OA). The performance of Liraglutide is compared with other therapeutic agents, including a corticosteroid (Dexamethasone), a non-steroidal anti-inflammatory drug (NSAID), an anti-nerve growth factor (NGF) antibody, a Wnt pathway inhibitor (Lorecivivint), and a secreted phospholipase A2 (sPLA2) inhibitor. The data presented is based on published preclinical studies and aims to provide an objective overview for researchers in the field of OA drug development.
Introduction to Liraglutide for Osteoarthritis
Liraglutide, a GLP-1R agonist primarily used for the treatment of type 2 diabetes, has demonstrated potential disease-modifying effects in preclinical models of osteoarthritis.[1] Its mechanism of action in the joint is thought to involve anti-inflammatory and anti-catabolic effects, offering a novel therapeutic approach for OA.[1][2][3] This guide summarizes the key preclinical findings and compares them against other treatment modalities.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of Liraglutide with other agents in various OA models.
Table 1: Pain Alleviation in Preclinical OA Models
| Compound | Animal Model | Outcome Measure | Result |
| Liraglutide | Mouse MIA | Paw Withdrawal Threshold | Increased to 0.37±0.39 g (vs. 0.13±0.11 g for vehicle)[1] |
| Mouse MIA | Weight Distribution | Improved to 80±7% (Day 7) and 83±4% (Day 10) (vs. 71±6% and 74±4% for vehicle)[1] | |
| Rat Collagenase | Weight Bearing Deficit | Improved to 50±4 (wk 1), 66±5 (wk 3), 66±4% (wk 6) (vs. 42±4, 57±4, 59±3% for vehicle)[1] | |
| Dexamethasone (B1670325) | Mouse MIA | Weight Distribution | Improved to 79±8% (Day 7) and 81±4% (Day 10)[1] |
| Rat Meniscal Transection | Pain Response | Decreased pain response in the affected paw[4] | |
| Anti-NGF Antibody | Rabbit Surgical | Static Incapacitance | Improved unloading of operated joint with 0.3 and 3 mg/kg doses[5] |
| Celecoxib (NSAID) | Mouse PTOA | - | Data on specific pain metrics not available in provided search results. |
| Lorecivivint | - | - | Preclinical pain data not detailed in provided search results. Focus is on clinical trials.[6][7][8][9] |
| sPLA2 Inhibitor | Rat Antigen-Induced Arthritis | Gait Scoring | Significant improvement in gait scoring[10] |
Table 2: Cartilage Protection in Preclinical OA Models
| Compound | Animal Model | Outcome Measure | Result |
| Liraglutide | Rat Collagenase | Total Joint Score | Decreased to 8±4 (vs. 11±4 for vehicle)[1] |
| Rat DMM | Total Cartilage Degeneration Width | Significant reduction of 13% vs. vehicle[11] | |
| Rat DMM | Osteophyte Score | Numerically decreased to 2.47±0.32 (vs. 3.14±0.35 for vehicle)[11] | |
| Dexamethasone | Rabbit Surgical | Cartilage Damage | Suppressed cartilage damage compared to surgical controls[12] |
| Anti-NGF Antibody | Rabbit Surgical | Gross Morphological Scoring | Worsened cartilage measures despite symptom improvement[5] |
| Celecoxib (NSAID) | Mouse PTOA | Aggrecan Synthesis | Increased aggrecan synthesis[13] |
| Lorecivivint | - | - | Preclinical structural data not detailed in provided search results. Clinical trials show potential for increasing joint space width.[6][7][8][9] |
| sPLA2 Inhibitor | Rat Antigen-Induced Arthritis | Histopathology Scores | Significantly reduced with 5 mg/kg dose in prevention trial and 10 mg/kg in post-induction trial[10] |
Table 3: Anti-inflammatory and Anti-catabolic Effects (In Vitro & In Vivo)
| Compound | Model | Outcome Measure | Result |
| Liraglutide | Murine Chondrocytes | PGE2 Production (IL-1β stimulated) | Reduced to 1341±86 pg/ml (vs. 1766±145 pg/ml for vehicle)[1] |
| Murine Chondrocytes | MMP-3 Production (IL-1β stimulated) | Reduced to 197±23 ng/ml (50nM) (vs. 294±23 ng/ml for vehicle)[1] | |
| Murine Chondrocytes | MMP-13 Production (IL-1β stimulated) | Reduced to 52±6 ng/ml (50nM) (vs. 127±14 pg/ml for vehicle)[1] | |
| Mouse MIA | ADAMTS-5 Gene Expression | Dose-dependent decrease (0.76±0.26 for 30 µg vs. 2.32±0.73 for vehicle)[11] | |
| Mouse MIA | Synovitis Score | Significantly improved with 20 µg dose[11] | |
| Dexamethasone | Rabbit Surgical | Synovial IL-1β Expression | Significantly decreased[14] |
| Rabbit Surgical | Fat Pad MMP-13 Expression | Significantly decreased[14] | |
| Celecoxib (NSAID) | Cultured Chondrocytes | PGE2 Production (TNF-α stimulated) | Decreased by 90%[13] |
| Cultured Chondrocytes | MMP-1 Production (TNF-α stimulated) | Decreased[13] | |
| sPLA2 Inhibitor | Collagen-Induced Arthritis Mice | Plasma PGE2 Levels | Reduced by ~50% in both prophylactic and therapeutic models[15] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Chemically-Induced OA Models
-
Monosodium Iodoacetate (MIA) Model: This model is induced by a single intra-articular injection of MIA, which inhibits glycolysis in chondrocytes, leading to cell death and subsequent cartilage degradation and inflammation. It is a well-established model for studying OA pain and pathology.[16]
-
Typical Protocol: A single intra-articular injection of MIA (e.g., in mice or rats) is administered. Therapeutic agents are often administered before or after MIA injection. Outcome measures include pain assessment (e.g., paw withdrawal threshold, weight-bearing), and histological analysis of the joint at the end of the study.[1][11]
-
-
Collagenase-Induced OA Model: This model involves the intra-articular injection of collagenase, an enzyme that degrades collagen in the cartilage and other joint tissues, leading to joint instability and subsequent OA development.
-
Typical Protocol: Purified collagenase is injected into the knee joint of animals (e.g., rats). Treatment can be initiated at various time points post-injection. Efficacy is assessed through pain-related behaviors and histological evaluation of cartilage damage (e.g., using OARSI scores).[1]
-
Surgically-Induced OA Models
-
Destabilization of the Medial Meniscus (DMM) Model: This is a surgical model that involves the transection of the medial meniscotibial ligament, leading to instability of the medial meniscus and progressive OA development that mimics post-traumatic OA.
-
Typical Protocol: The surgery is performed on one knee of the animal (e.g., rat), with the other knee serving as a control. Therapeutic interventions can be administered systemically or locally. Joint tissues are collected at the end of the study for histological and molecular analysis.[11]
-
-
Anterior Cruciate Ligament Transection (ACLT) Model: This model involves the surgical cutting of the anterior cruciate ligament, resulting in knee instability and the development of OA. It is a widely used model for post-traumatic OA.
In Vitro Models
-
Primary Chondrocyte Cultures: Chondrocytes are isolated from articular cartilage and cultured in monolayers or 3D scaffolds. These cultures can be stimulated with pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α) to mimic the inflammatory environment of an OA joint. The effects of therapeutic agents on the production of inflammatory mediators (e.g., PGE2) and matrix-degrading enzymes (e.g., MMPs) are then measured.[1][13]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for Liraglutide and its comparators in the context of osteoarthritis.
Caption: Proposed mechanism of action for Liraglutide in osteoarthritis.
Caption: Overview of therapeutic targets in osteoarthritis.
Conclusion
The preclinical data suggest that Liraglutide holds promise as a potential disease-modifying drug for osteoarthritis. Its dual action in reducing inflammation and protecting against cartilage degradation is a significant advantage. When compared to other therapeutic agents, Liraglutide demonstrates a comparable efficacy profile in pain reduction to dexamethasone in some models and shows superior anti-catabolic effects to some NSAIDs. However, it is important to note that anti-NGF antibodies, while effective for pain, may have detrimental effects on joint structure in some preclinical models.[5] Lorecivivint shows promise in clinical trials for structural modification, though detailed preclinical data was not available in the provided search results.[6][7][8][9] Further research is warranted to fully elucidate the long-term efficacy and safety of Liraglutide for the treatment of OA in clinical settings. The diverse mechanisms of action of the compared agents highlight the multifaceted nature of OA and the potential for targeted or combination therapies in the future.
References
- 1. 4movingbiotech.com [4movingbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DEXAMETHASONE: CHONDROPROTECTIVE CORTICOSTEROID OR CATABOLIC KILLER? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-NGF treatment worsens subchondral bone and cartilage measures while improving symptoms in floor-housed rabbits with osteoarthritis [frontiersin.org]
- 6. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of lorecivivint on osteoarthritis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase III OA-7 long-term extension trial of lorecivivint shows safety and efficacy in knee osteoarthritis pain | medthority.com [medthority.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beneficial Structural Impact of Liraglutide, a GLP1 Receptor Agonist, in Three Inflammatory and Post-traumatic OA Animal Models - ACR Meeting Abstracts [acrabstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. Study of Osteoarthritis Treatment with Anti-Inflammatory Drugs: Cyclooxygenase-2 Inhibitor and Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. coxa.fi [coxa.fi]
- 15. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Comparative Guide to MMP Inhibition: Doxycycline vs. a Potent Synthetic Inhibitor
For the attention of researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the matrix metalloproteinase (MMP) inhibitory properties of the commonly used tetracycline (B611298) antibiotic, Doxycycline (B596269), and a representative potent, broad-spectrum synthetic MMP inhibitor.
Important Note on LY108742: Initial searches for the compound "this compound" did not yield any publicly available data linking this identifier to a specific matrix metalloproteinase inhibitor. It is possible that this is an internal, pre-clinical designation, or a typographical error. Consequently, a direct comparison with this compound cannot be provided at this time. To fulfill the comparative intent of the request, this guide will instead contrast Doxycycline with the well-characterized and potent synthetic MMP inhibitor, Batimastat (BB-94) , as a benchmark for high-affinity MMP inhibition.
Executive Summary
Doxycycline, a tetracycline antibiotic, is a well-known inhibitor of MMPs, albeit with moderate potency. Its mechanism of action is multifaceted, involving not only direct, broad-spectrum inhibition of MMP activity, likely through chelation of the catalytic Zn²⁺ ion, but also indirect effects on MMP expression and cellular signaling pathways. In contrast, Batimastat (BB-94) is a highly potent, broad-spectrum synthetic MMP inhibitor with a mechanism centered on high-affinity binding to the MMP active site. This guide presents a comparative analysis of their inhibitory profiles, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Doxycycline and Batimastat against a range of matrix metalloproteinases. Lower IC50 values indicate greater potency.
| Matrix Metalloproteinase (MMP) | Doxycycline IC50 (µM) | Batimastat (BB-94) IC50 (nM) |
| MMP-1 (Collagenase-1) | ~452[1] | 3[2][3][4][5][6] |
| MMP-2 (Gelatinase-A) | ~56[1] | 4[2][3][4][5][6] |
| MMP-3 (Stromelysin-1) | ~32[1] | 20[2][3][4][5][6] |
| MMP-7 (Matrilysin) | Not widely reported | 6[2][3][4][6] |
| MMP-8 (Collagenase-2) | 50-60% inhibition at 30 µM | Not widely reported |
| MMP-9 (Gelatinase-B) | ~608[7] | 4[2][3][4][5][6] |
| MMP-13 (Collagenase-3) | 50-60% inhibition at 30 µM | Not widely reported |
Note: IC50 values can vary depending on the experimental conditions, substrate used, and enzyme source.
Mechanisms of Action
Doxycycline
Doxycycline's inhibitory effect on MMPs is not fully elucidated but is understood to occur through multiple mechanisms:
-
Direct Inhibition: Doxycycline is believed to directly inhibit the catalytic activity of MMPs by chelating the Zn²⁺ ion essential for their function.[8]
-
Indirect Inhibition via Gene Expression: Doxycycline has been shown to down-regulate the expression of various MMPs. This can occur through the inhibition of signaling pathways such as NF-κB.
-
Non-MMP-Dependent Pathways: Some studies suggest that the therapeutic effects of doxycycline in certain models may be independent of its MMP inhibitory activity.[1]
Batimastat (BB-94)
Batimastat is a peptidomimetic containing a hydroxamate group. Its mechanism of action is a potent and direct inhibition of MMPs:
-
High-Affinity Binding: The hydroxamate moiety of Batimastat acts as a strong chelator for the catalytic zinc ion in the active site of MMPs, leading to potent inhibition.[2]
-
Broad-Spectrum Inhibition: Batimastat was designed to be a broad-spectrum inhibitor, targeting several members of the MMP family with high affinity.
Experimental Protocols
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is widely used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9).
Protocol:
-
Sample Preparation: Conditioned cell culture media or tissue extracts are mixed with a non-reducing SDS-PAGE sample buffer. Samples are not boiled to preserve the enzymatic activity of the MMPs.
-
Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation: After electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.
-
Incubation: The gel is then incubated in a buffer containing calcium and zinc ions, which are necessary for MMP activity, typically overnight at 37°C.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.
Fluorogenic MMP Activity Assay
This is a more general and high-throughput method for measuring MMP activity and inhibition.
Protocol:
-
Reagents: A purified active MMP enzyme, a fluorogenic MMP substrate, and the inhibitor to be tested (e.g., Doxycycline or Batimastat).
-
Assay Setup: The assay is typically performed in a 96-well plate format. The inhibitor is pre-incubated with the MMP enzyme for a defined period.
-
Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture. The substrate is a peptide that is cleaved by the MMP, releasing a fluorescent group from a quenching group.
-
Measurement: The increase in fluorescence is measured over time using a fluorescence plate reader. The rate of the reaction is proportional to the MMP activity.
-
Data Analysis: The IC50 value of the inhibitor is calculated by plotting the reaction rate against a range of inhibitor concentrations.
Visualizations
Caption: Mechanisms of MMP inhibition by Doxycycline and Batimastat.
Caption: Workflow for common MMP inhibition assays.
References
- 1. The tetracycline analogs minocycline and doxycycline inhibit angiogenesis in vitro by a non-metalloproteinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.viamedica.pl [journals.viamedica.pl]
Cross-Validation of In Vitro and In Vivo Data for PG-530742: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the matrix metalloproteinase (MMP) inhibitor PG-530742 (also known as PG-116800), cross-validating its preclinical in vitro and in vivo data with clinical trial outcomes. The objective is to offer a detailed perspective on the compound's performance and the challenges associated with broad-spectrum MMP inhibition for osteoarthritis (OA).
Introduction to PG-530742
PG-530742 is a member of the hydroxyproline-based hydroxamic acid class of MMP inhibitors.[1] It was developed as a potential disease-modifying drug for osteoarthritis, based on the rationale that matrix metalloproteinases are key enzymes in the degradation of cartilage.[1][2] PG-530742 is a broad-spectrum inhibitor with high affinity for several MMPs implicated in OA pathogenesis.[1][3]
In Vitro Profile of PG-530742
PG-530742 exhibits a broad-spectrum inhibitory profile against various MMPs. It has been reported to have high affinity for MMP-2, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-14.[1][3] Conversely, it shows substantially lower affinity for MMP-1 and MMP-7.[1][3] This selectivity profile was designed to target the MMPs considered most relevant to cartilage degradation in osteoarthritis while sparing others that were thought to be associated with musculoskeletal toxicity.[1]
| Compound | Type | Target MMPs | Potency |
| PG-530742 | Broad-Spectrum (Hydroxamic Acid) | High affinity for MMP-2, -3, -8, -9, -13, -14; Lower affinity for MMP-1, -7[1][3] | High (Specific IC50 values not publicly available) |
| Marimastat | Broad-Spectrum (Hydroxamic Acid) | Broad inhibition of MMPs | Potent, but associated with musculoskeletal toxicity in clinical trials[4] |
| AQU-019 | Selective MMP-13 Inhibitor | Highly selective for MMP-13 | IC50 = 4.8 nM[2] |
| Doxycycline | Broad-Spectrum (Tetracycline) | Broad inhibition of MMPs | Moderate, approved for periodontal disease at sub-antimicrobial doses |
In Vivo and Clinical Data for PG-530742
Preclinical studies in a rat model of iodoacetate-induced osteoarthritis suggested that PG-530742 could inhibit joint damage.[1] However, a notable challenge in the development of MMP inhibitors has been the translation of preclinical efficacy to clinical success, often due to dose-limiting toxicities.[2]
A randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of PG-530742 in patients with mild to moderate knee osteoarthritis.[1] The study involved oral administration of 25, 50, 100, or 200 mg of PG-530742 twice daily for one year.[1]
The key findings from the in vivo and clinical studies are summarized below:
| Study Type | Model/Population | Key Findings | Outcome |
| Preclinical In Vivo | Rat iodoacetate-induced osteoarthritis model | PG-116800 was shown to inhibit joint damage.[1] | Promising preclinical efficacy |
| Clinical Trial (Phase II) | Patients with mild to moderate knee osteoarthritis | No statistically significant difference in the progression of joint space narrowing compared to placebo.[1] | Lack of Efficacy |
| Clinical Trial (Phase II) | Patients with mild to moderate knee osteoarthritis | Development of musculoskeletal adverse effects, including arthralgia, stiffness, and myalgia, particularly at higher doses.[1] The 200 mg dose was discontinued (B1498344) due to these side effects.[1] | Dose-limiting Toxicity |
The unfavorable risk-benefit balance observed in the clinical trial led to the discontinuation of the development of PG-530742 for the treatment of osteoarthritis.[1]
Experimental Protocols
In Vitro MMP Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compound (e.g., PG-530742) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the specific substrate.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Iodoacetate-Induced Osteoarthritis Model in Rats (Representative Protocol)
This protocol outlines a common method for inducing osteoarthritis in rats to evaluate the efficacy of potential therapeutic agents.
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain)
Materials:
-
Monosodium iodoacetate (MIA)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes with fine-gauge needles
-
Test compound (e.g., PG-530742) formulated for oral administration
-
Vehicle control
Procedure:
-
Acclimatize the rats to the housing conditions for at least one week.
-
Anesthetize the rats using isoflurane.
-
Induce osteoarthritis by a single intra-articular injection of MIA (e.g., 1-2 mg in 50 µL of sterile saline) into the right knee joint. The left knee can be injected with sterile saline as a control.
-
Administer the test compound or vehicle control orally, once or twice daily, starting on the day of or the day after MIA injection and continuing for a specified period (e.g., 21 days).
-
Monitor the animals regularly for any signs of distress and for changes in weight-bearing on the affected limb (as a measure of pain).
-
At the end of the study, euthanize the animals and dissect the knee joints.
-
Fix the joints in formalin, decalcify, and embed in paraffin.
-
Prepare histological sections and stain with Safranin O-Fast Green to visualize cartilage.
-
Score the cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
Statistically compare the cartilage degradation scores between the treatment groups and the vehicle control group to determine the efficacy of the test compound.
Visualizations
MMP Signaling Pathway in Osteoarthritis
Caption: Role of MMPs in the signaling pathway of osteoarthritis and the inhibitory action of PG-530742.
Experimental Workflow for PG-530742 Evaluation
Caption: A typical experimental workflow for the evaluation of a potential osteoarthritis therapeutic like PG-530742.
References
- 1. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of ...: Ingenta Connect [ingentaconnect.com]
A Head-to-Head Comparison of Matrix Metalloproteinase (MMP) Inhibitor Classes
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to MMP Inhibitor Performance with Supporting Experimental Data
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases, making them a key target for therapeutic intervention. The development of MMP inhibitors (MMPIs) has evolved from broad-spectrum agents with significant side effects to highly selective molecules with improved therapeutic profiles. This guide provides a head-to-head comparison of different classes of MMP inhibitors, supported by quantitative data and detailed experimental methodologies.
Synthetic MMP Inhibitors: A Tale of Broad-Spectrum vs. Selective Action
The initial foray into MMP inhibition was dominated by broad-spectrum inhibitors, designed to target the highly conserved catalytic zinc ion in the active site of MMPs. While potent, their lack of selectivity led to off-target effects and clinical trial failures. This spurred the development of more selective inhibitors that exploit differences in the S1' pocket and other subsites among MMP family members.
Peptidomimetic Inhibitors
These inhibitors are designed to mimic the natural collagen substrate of MMPs. They typically feature a zinc-binding group (ZBG) that chelates the catalytic zinc ion.
-
Hydroxamates: This class, containing a -CONHOH group, represents the first generation of potent, broad-spectrum MMP inhibitors. The hydroxamic acid group acts as a strong bidentate ligand for the zinc ion.[1] Batimastat and Marimastat are classic examples.[2] While exhibiting low nanomolar IC50 values against several MMPs, their lack of selectivity contributed to musculoskeletal side effects observed in clinical trials.[3]
-
Carboxylates and Thiols: As alternatives to hydroxamates, inhibitors with carboxylate or thiol ZBGs were developed. These groups generally exhibit weaker zinc chelation, which can sometimes translate to improved selectivity, albeit often with reduced potency.
Non-Peptidomimetic Inhibitors
To overcome the poor oral bioavailability and metabolic instability of peptidomimetic inhibitors, non-peptidomimetic scaffolds were developed. These compounds are designed to interact with the enzyme's active site without mimicking the peptide backbone.
-
Non-Hydroxamates: The adverse effects associated with hydroxamates prompted the design of inhibitors with alternative ZBGs. These non-hydroxamate inhibitors often display greater selectivity by targeting specific subsites within the MMP active site. For instance, some highly selective MMP-13 inhibitors have been developed that do not chelate the active site zinc ion but instead bind to exosites.[4]
Quantitative Comparison of Synthetic MMP Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative synthetic MMP inhibitors against a panel of MMPs, providing a quantitative basis for comparing their potency and selectivity.
| Inhibitor (Class) | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) | Reference(s) |
| Batimastat (Hydroxamate) | 3 | 4 | 20 | 6 | - | 4 | - | - | |
| Marimastat (Hydroxamate) | 5 | 6 | - | 13 | - | 3 | - | 9 | [2] |
| Compound 10d (Non-Zn Chelating) | >10000 | 730 | - | - | 600 | >10000 | 3.4 | >10000 | [4] |
| Compound 10f (Non-Zn Chelating) | >10000 | >10000 | - | - | >10000 | >10000 | 17 | >10000 | [4] |
| Inhibitor | MMP-1 (µM) | MMP-8 (µM) | MMP-9 (µM) | MMP-12 (µM) | MMP-13 (µM) | Reference(s) |
| Compound 3 (Broad-Spectrum) | 21 | 23 | 23 | 24 | 35 | [5] |
Biological MMP Inhibitors: High Specificity and Evolving Modalities
Biological inhibitors offer an alternative approach to MMP inhibition, often with superior selectivity compared to small molecules.
-
Tissue Inhibitors of Metalloproteinases (TIMPs): These are the endogenous inhibitors of MMPs. The TIMP family consists of four members (TIMP-1 to -4) that bind to MMPs in a 1:1 stoichiometry.[6] While they are broad-spectrum inhibitors, protein engineering efforts are underway to develop TIMP variants with enhanced selectivity for specific MMPs.[7]
-
Antibodies: Monoclonal antibodies can be developed to target specific MMPs with high selectivity, often by binding to exosites and preventing substrate interaction or enzyme activation.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro enzymatic assays. Below are detailed methodologies for two common assays used to evaluate MMP inhibitors.
Fluorometric Enzyme Activity Assay
This high-throughput method measures the enzymatic activity of MMPs by detecting the cleavage of a fluorogenic substrate.[8]
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[9]
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5).
-
Reconstitute the lyophilized MMP enzyme in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO.
-
Prepare serial dilutions of the test inhibitor in the assay buffer. A known MMP inhibitor (e.g., NNGH or GM6001) should be used as a positive control.[1]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the MMP enzyme solution.
-
Add the serially diluted inhibitor or control to the respective wells. Include a vehicle control (buffer with DMSO).
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm for Mca-based substrates) in a kinetic mode at 37°C for 30-60 minutes.[1]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.
Principle: Proteins in a sample are separated by size using SDS-PAGE in a polyacrylamide gel that contains gelatin. After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained with Coomassie Brilliant Blue, and areas of gelatin degradation appear as clear bands against a blue background.[10]
Protocol:
-
Sample Preparation:
-
Collect conditioned media from cell cultures and centrifuge to remove debris.[11]
-
Concentrate the media if necessary.
-
Determine the protein concentration of each sample.
-
-
Gel Electrophoresis:
-
Renaturation and Development:
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour.[12]
-
Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands are visible against a blue background.[3]
-
The clear bands correspond to the molecular weights of the active MMPs.
-
Visualizing MMP Signaling and Experimental Workflows
To better understand the complex regulation of MMPs and the experimental processes for their study, the following diagrams are provided.
Caption: Simplified signaling pathway of MMP activation and inhibition.
Caption: General experimental workflow for screening and characterizing MMP inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. tandfonline.com [tandfonline.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. med.upenn.edu [med.upenn.edu]
Reproducibility of Experimental Results for 5-HT2 Antagonists: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental data of 5-HT2 antagonists, with a focus on available alternatives to LY108742.
Initial searches for experimental data on the 5-HT2 antagonist this compound did not yield sufficient publicly available information to conduct a detailed analysis of the reproducibility of its experimental results. To provide a valuable resource, this guide focuses on a comparative analysis of well-characterized and frequently studied 5-HT2 antagonists: Ketanserin, Risperidone, and Clozapine (B1669256). This comparison aims to offer insights into the consistency of findings across different studies for these established compounds.
Comparative Quantitative Data
The following table summarizes key quantitative data for Ketanserin, Risperidone, and Clozapine from various studies. This data provides a basis for comparing their pharmacological profiles.
| Compound | Receptor Target | Assay Type | Reported Value (Ki in nM) | Reference |
| Ketanserin | 5-HT2A | Radioligand Binding | 0.4 - 2.5 | [1][2] |
| Alpha-1A Adrenergic | Radioligand Binding | 1.3 - 5.6 | [2] | |
| H1 Histamine | Radioligand Binding | 3.0 - 12 | [2] | |
| Risperidone | 5-HT2A | Radioligand Binding | 0.16 - 0.5 | [2][3] |
| D2 Dopamine | Radioligand Binding | 3.1 - 5.9 | [2] | |
| Alpha-1A Adrenergic | Radioligand Binding | 0.8 - 2.1 | [2] | |
| H1 Histamine | Radioligand Binding | 2.1 - 7.3 | [2] | |
| Clozapine | 5-HT2A | Radioligand Binding | 5.0 - 16 | [1][3] |
| D4 Dopamine | Radioligand Binding | 9.0 - 21 | ||
| M1 Muscarinic | Radioligand Binding | 1.9 - 7.5 | ||
| Alpha-1A Adrenergic | Radioligand Binding | 7.0 - 27 | ||
| H1 Histamine | Radioligand Binding | 1.1 - 6.0 |
Note: Ki values can vary between studies due to differences in experimental conditions (e.g., tissue preparation, radioligand used, incubation time, temperature). The ranges provided reflect this variability.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed and standardized protocols are crucial. Below are generalized methodologies for key experiments cited in the comparison of these 5-HT2 antagonists.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
Methodology:
-
Tissue Preparation: Brain tissue (e.g., frontal cortex for 5-HT2A receptors) from rodents is homogenized in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the competitor compound (e.g., Ketanserin, Risperidone, or Clozapine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assays (e.g., Phosphoinositide Turnover)
-
Objective: To assess the functional activity of a compound as an agonist, antagonist, or inverse agonist at a specific receptor.
-
Methodology:
-
Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT2A) are cultured.
-
Labeling: The cells are labeled with [3H]inositol.
-
Stimulation: The cells are pre-incubated with the antagonist followed by stimulation with a known agonist (e.g., serotonin).
-
Extraction: The reaction is stopped, and inositol (B14025) phosphates are extracted.
-
Quantification: The amount of radiolabeled inositol phosphates is measured to determine the effect of the antagonist on agonist-induced signaling.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of 5-HT2A Receptor Antagonism
Caption: Simplified signaling cascade of the 5-HT2A receptor and its inhibition by an antagonist.
Experimental Workflow for Radioligand Binding Assay
Caption: A typical workflow for determining the binding affinity of a compound using a radioligand binding assay.
References
- 1. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive antagonism of serotonin (5-HT)2C and 5-HT2A receptor-mediated phosphoinositide (PI) turnover by clozapine in the rat: a comparison to other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of PG-530742: A Comparative Guide for Drug Development Professionals
An objective analysis of the matrix metalloproteinase inhibitor PG-530742 reveals a challenging therapeutic index, characterized by a lack of clinical benefit at doses that induce significant musculoskeletal toxicity. This guide provides a comprehensive comparison of PG-530742 with alternative osteoarthritis treatments, supported by available clinical trial data and detailed experimental protocols.
Executive Summary
PG-530742, a selective matrix metalloproteinase (MMP) inhibitor, was investigated for the treatment of knee osteoarthritis with the aim of limiting cartilage degradation.[1][2] However, a key Phase 2 clinical trial (NCT00041756) revealed an unfavorable risk-benefit profile, leading to the discontinuation of its development for this indication.[2][3][4] The study failed to demonstrate a statistically significant improvement in pain or joint structure at various doses, while dose-dependent musculoskeletal adverse events were observed.[2][3] This guide critically assesses the therapeutic index of PG-530742 by comparing its efficacy and toxicity data with those of other emerging osteoarthritis therapies, sprifermin and lorecivivint, providing valuable insights for researchers and drug development professionals in the field.
Comparative Efficacy of PG-530742 and Alternatives
The primary efficacy endpoints in the evaluation of PG-530742 were the change in Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores and the change in minimum joint space width (JSW) of the knee.[3][5] The clinical trial NCT00041756, a 12-month, double-blind, placebo-controlled study, found no statistically significant difference between PG-530742 and placebo in either of these measures at any of the doses tested (25, 50, 100, and 200 mg taken twice daily).[2][3]
In contrast, other investigational drugs for osteoarthritis have shown more promising results. Sprifermin, a recombinant human fibroblast growth factor 18, has demonstrated a statistically significant increase in femorotibial joint cartilage thickness compared to placebo.[4] Lorecivivint, a CLK/DYRK inhibitor that modulates the Wnt pathway, has shown statistically significant improvements in WOMAC Pain and Function scores in a subpopulation of patients with unilateral knee pain.[6]
| Drug/Compound | Mechanism of Action | Efficacy Endpoint | Result |
| PG-530742 | Matrix Metalloproteinase (MMP) Inhibitor | Change in WOMAC Total Score at 1 year | No statistically significant difference from placebo[2][3] |
| Change in Minimum Joint Space Width at 1 year | No statistically significant difference from placebo[2][3] | ||
| Sprifermin | Recombinant Human Fibroblast Growth Factor 18 | Change in Femorotibial Joint Cartilage Thickness at 2 years | Statistically significant increase of 0.05 mm (100 μg every 6 months) vs. placebo[4] |
| Change in WOMAC Score | Did not show a positive effect on symptom alleviation[7] | ||
| Lorecivivint | CLK/DYRK Inhibitor (Wnt Pathway Modulator) | Change in WOMAC Pain Score at 12 months | Statistically significant improvement vs. placebo in a unilateral knee pain subgroup[6] |
| Change in WOMAC Function Score at 12 months | Statistically significant improvement vs. placebo in a unilateral knee pain subgroup[6] | ||
| Change in Medial Joint Space Width at 18 months | No between-group differences observed[6] |
Comparative Toxicity and Therapeutic Index
The therapeutic index of a drug is a measure of its relative safety, defined as the ratio of the toxic dose to the therapeutic dose. For PG-530742, a clear therapeutic window could not be established due to the overlap of ineffective and toxic dose ranges.
The most significant safety concern with PG-530742 was the development of musculoskeletal toxicity.[3][4] The clinical trial reported a dose-dependent increase in musculoskeletal adverse events, with the 200 mg dose being discontinued (B1498344) due to an increased frequency of these effects.[2][3] The most frequent adverse event was arthralgia (35%).[2] A notable percentage of patients, particularly in the higher dose groups, experienced a reduction in shoulder range of motion.[2][4] Hand adverse events, including palmar fibrosis and Dupuytren's contracture, were also reported, with half of these cases occurring in the 200 mg group.[2]
In comparison, sprifermin has been reported to have mild to moderate adverse events, which were not significantly different from placebo.[4] Lorecivivint has also been generally well-tolerated, with the incidence of adverse events being similar between the treatment and placebo groups.[6]
| Drug/Compound | Dose Range Studied | Key Adverse Events | TD50 / Toxicity Profile |
| PG-530742 | 25, 50, 100, 200 mg twice daily | Arthralgia (35%), musculoskeletal stiffness, myalgia, reduction in shoulder range of motion, palmar fibrosis, Dupuytren's contracture.[2][3] | Dose-dependent increase in musculoskeletal toxicity; 200 mg dose discontinued due to safety concerns.[2][3] |
| Sprifermin | 30 µg and 100 µg (intra-articular injection) | Mild to moderate adverse events, not significantly different from placebo.[4] | No significant safety concerns identified in Phase 2 trials.[4] |
| Lorecivivint | 0.07 mg and 0.23 mg (intra-articular injection) | Generally well-tolerated; incidence of adverse events similar to placebo.[6] | No significant treatment-related serious adverse events reported.[6] |
Experimental Protocols
Assessment of Efficacy
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC):
The WOMAC is a validated, self-administered questionnaire used to assess pain, stiffness, and physical function in patients with osteoarthritis of the hip or knee.[8] It consists of 24 items rated on a scale (commonly a 5-point Likert scale or a 100mm Visual Analog Scale). The scores for each subscale (Pain: 5 items, Stiffness: 2 items, Physical Function: 17 items) are summed up to create a total score.[8] In the PG-530742 trial, the WOMAC 3.1 version was used to measure the change from baseline at 1 year.[3]
Radiographic Assessment of Joint Space Narrowing (JSN):
The progression of joint space narrowing is a key structural endpoint in osteoarthritis clinical trials.[5][9] Standardized radiographic procedures are crucial for accurate and reproducible measurements. The protocol typically involves weight-bearing, posteroanterior, semiflexed knee radiographs.[10] Fluoroscopic positioning is often used to ensure proper alignment and reproducibility of the images.[3] The minimum joint space width in the medial tibiofemoral compartment is then measured using digital image analysis.[5]
Monitoring of Toxicity
Musculoskeletal Safety Monitoring:
Given the known class effect of musculoskeletal toxicity with MMP inhibitors, a rigorous monitoring protocol was implemented in the PG-530742 trial.[1] This included:
-
Regular Clinical Examinations: Monitoring for signs and symptoms of musculoskeletal syndrome (MSS), including joint pain, stiffness, swelling, and loss of range of motion, particularly in the shoulders and hands.[1]
-
Goniometric Measurements: Quantitative assessment of the range of motion of large joints, especially the shoulders.[1]
-
Imaging: Ultrasound of the hands and shoulders was recommended for patients with signs and symptoms consistent with MSS.[1]
-
Adverse Event Reporting: Systematic collection and grading of all adverse events, with a particular focus on musculoskeletal events.
Visualizing the Data
Signaling Pathway of PG-530742
Caption: Mechanism of action of PG-530742 in inhibiting MMP-mediated cartilage degradation.
Experimental Workflow of the NCT00041756 Clinical Trial
Caption: Workflow of the Phase 2 clinical trial for PG-530742 (NCT00041756).
Risk-Benefit Assessment of PG-530742
Caption: Logical relationship illustrating the unfavorable risk-benefit assessment of PG-530742.
Conclusion
The assessment of PG-530742 for the treatment of knee osteoarthritis serves as a critical case study in the challenges of developing disease-modifying osteoarthritis drugs. Despite a sound scientific rationale for inhibiting MMPs, the clinical data for PG-530742 demonstrated a clear failure to establish a favorable therapeutic index. The lack of efficacy, coupled with dose-limiting musculoskeletal toxicity, underscores the importance of a wide therapeutic window for chronically administered drugs. In contrast, emerging therapies such as sprifermin and lorecivivint, while still under investigation, have shown more encouraging, albeit distinct, profiles of efficacy and safety. For drug development professionals, the experience with PG-530742 highlights the necessity of early and thorough characterization of a compound's therapeutic index to guide investment and development decisions in the pursuit of safe and effective treatments for osteoarthritis.
References
- 1. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of sprifermin injection for knee osteoarthritis treatment: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and Challenges in the Pursuit of Disease-Modifying Osteoarthritis Drugs: A Review of 2010–2024 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Evaluation of Safety and Efficacy of a Single Lorecivivint Injection in Patients with Knee Osteoarthritis: A Multicenter, Observational Extension Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Ontario and McMaster Universities Osteoarthritis Index | RehabMeasures Database [sralab.org]
- 9. Radiographic assessment of hip and knee osteoarthritis. Recommendations: recommended guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. radiopaedia.org [radiopaedia.org]
Comparative Guide: Long-Term Efficacy and Safety of LY108742 and its Therapeutic Class
Disclaimer: Information regarding the specific compound LY108742 is extremely limited in publicly available scientific literature and clinical trial databases. It is identified as a 5-HT2 antagonist, but its use appears to be confined to preclinical research. Consequently, no data on its long-term efficacy or safety in humans could be found. This guide, therefore, provides a comparative overview of the broader 5-HT2 antagonist drug class to offer context for researchers and drug development professionals. A direct comparison involving this compound is not possible at this time.
Overview of the 5-HT2 Antagonist Drug Class
Serotonin (B10506) 2 (5-HT2) receptor antagonists are a class of compounds that block the action of the neurotransmitter serotonin at 5-HT2 receptors. These receptors are subdivided into 5-HT2A, 5-HT2B, and 5-HT2C subtypes, which are involved in various physiological and psychological processes such as mood, cognition, perception, and sleep.[1] By inhibiting these receptors, 5-HT2 antagonists can modulate serotonergic neurotransmission, making them valuable in treating a range of conditions.[1][2]
The primary mechanism involves competitive inhibition, where the antagonist binds to the 5-HT2 receptor, preventing serotonin from activating it and initiating downstream intracellular signaling pathways.[1]
Established Clinical Applications of 5-HT2 Antagonists
Several approved drugs utilize 5-HT2 antagonism as a key part of their mechanism of action. Their long-term efficacy has been established in various clinical settings.
| Therapeutic Area | Approved Drugs (Examples) | Mechanism & Efficacy Notes |
| Psychiatry | Clozapine, Risperidone, Olanzapine | These atypical antipsychotics often combine 5-HT2A antagonism with dopamine (B1211576) D2 receptor blockade. This dual action is effective in managing both positive and negative symptoms of schizophrenia.[1][2] |
| Depression | Trazodone, Mirtazapine | These antidepressants possess 5-HT2A antagonist properties, which can improve mood and may also help in treating insomnia, a common symptom of depression.[1][2] |
| Insomnia | Ritanserin (investigational), low-dose Doxepin | Selective 5-HT2A receptor antagonists have been shown to increase slow-wave (deep) sleep.[3] |
| Migraine | Cyproheptadine | Used for migraine management, demonstrating the role of serotonin receptors in headache pathophysiology.[1] |
General Long-Term Safety and Tolerability of 5-HT2 Antagonists
The long-term safety profile of 5-HT2 antagonists is dependent on the specific agent, its receptor selectivity, and its off-target activities.
Class-Wide Considerations:
-
Receptor Regulation: Chronic administration of 5-HT2A antagonists can lead to a downregulation of 5-HT2A receptor expression, a phenomenon whose long-term clinical impact is still under investigation.[4][5]
-
Adverse Effects: Side effects associated with drugs targeting serotonin receptors can include changes in libido, headaches, and abdominal pain.[6]
Drug-Specific Safety Data:
| Drug Class (Example) | Common Long-Term Adverse Events |
| Atypical Antipsychotics | Metabolic syndrome (weight gain, dyslipidemia, hyperglycemia), sedation, extrapyramidal symptoms (less common than with typical antipsychotics). |
| Antidepressants (e.g., Trazodone) | Sedation, orthostatic hypotension, priapism (rare but serious). |
Experimental Protocols and Methodologies
Since no clinical studies for this compound are available, this section describes a general protocol for evaluating a novel 5-HT2 antagonist in a preclinical setting, based on standard industry practices.
Objective: To assess the in-vivo efficacy of a novel 5-HT2 antagonist in a rodent model of psychosis.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Psychosis-like Behavior: Animals are administered a psychostimulant, such as amphetamine or phencyclidine (PCP), to induce hyperlocomotion and stereotyped behaviors, which are considered proxies for psychotic symptoms.
-
Drug Administration: The novel 5-HT2 antagonist (e.g., this compound) is administered at various doses via oral gavage or intraperitoneal injection prior to the psychostimulant challenge. A vehicle control group and a positive control group (e.g., risperidone) are included.
-
Behavioral Assessment: Locomotor activity is measured using automated activity chambers. Stereotyped behaviors (e.g., head weaving, sniffing) are scored by a blinded observer.
-
Data Analysis: Data are analyzed using ANOVA followed by post-hoc tests to compare the effects of the novel compound to both vehicle and positive controls. A statistically significant reduction in hyperlocomotion and stereotypy indicates potential antipsychotic efficacy.
Visualizations
Experimental Workflow
The diagram below outlines a typical workflow for the preclinical evaluation of a novel 5-HT2 antagonist.
Caption: Workflow for preclinical development of a novel 5-HT2 antagonist.
Signaling Pathway
This diagram illustrates the mechanism of action for a 5-HT2 antagonist at the neuronal level.
Caption: A 5-HT2 antagonist blocks serotonin from activating its receptor.
References
- 1. What are 5-HT2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. Effect of chronic serotonin-2 receptor agonist or antagonist administration on serotonin-1A receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in understanding adverse effects associated with drugs targeting the serotonin receptor, 5-HT GPCR - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of LY108742's Mechanism of Action: A Comparative Analysis
An independent verification of the mechanism of action for LY108742 cannot be provided at this time due to the absence of publicly available information on this specific molecule.
Comprehensive searches of scientific literature, clinical trial databases, and other public resources did not yield any specific data related to a compound designated as this compound. The "LY" prefix often denotes a compound from Eli Lilly and Company's pipeline; however, no public records or publications from the company or independent researchers mention this particular identifier.
This lack of information prevents the fulfillment of the core requirements of this comparison guide, which include:
-
Data Presentation: Without any experimental results, no quantitative data is available to summarize in comparative tables.
-
Experimental Protocols: No published studies means there are no methodologies to detail.
-
Visualization of Pathways and Workflows: The mechanism of action and associated signaling pathways are unknown, making it impossible to create the requested diagrams.
It is possible that this compound is an internal compound designation that has not yet been disclosed publicly, is in a very early stage of preclinical development, or the designation may be incorrect.
For researchers, scientists, and drug development professionals interested in this area, it is recommended to monitor scientific publications and company press releases for any future disclosure of this compound or molecules with similar targets. Without a known mechanism of action or biological target, a comparison with alternative therapies is not feasible.
Safety Operating Guide
Essential Guide to the Proper Disposal of LY108742
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like LY108742, a 5-HT2A receptor antagonist, are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, aligning with best practices for laboratory chemical waste management.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound, particularly in solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound waste must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired compounds, contaminated gloves, weigh boats, and paper towels, in a dedicated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Avoid mixing with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[1]
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Container Labeling and Storage
-
Clear Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the concentration (if in solution), and the date the waste was first added. The label should clearly indicate "Hazardous Waste."
-
Secure Storage: Waste containers should be kept securely closed except when adding waste.[1] Store them in a designated, well-ventilated secondary containment area away from incompatible materials to prevent accidental spills or reactions.
Step 3: Final Disposal
-
Institutional Procedures: Adhere strictly to your institution's established protocols for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations. Waste from residues and unused products is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste and local regulations.[2]
-
Prohibited Disposal Methods:
Quantitative Data from Structurally Similar Compounds
The following table summarizes key data from the Safety Data Sheets of Ketanserin (B1673593) and Ritanserin, which are also 5-HT2A receptor antagonists. This information can be used to infer the potential hazards and handling requirements for this compound.
| Property | Ketanserin | Ritanserin |
| GHS Hazard Statements | H301: Toxic if swallowed[2][3] | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[4][5] |
| Signal Word | Danger[2][3] | Warning[4][5] |
| Precautionary Statements | P264: Wash hands thoroughly after handling, P270: Do not eat, drink or smoke when using this product, P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, P501: Dispose of contents/container to an approved waste disposal plant[3][6] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray, P280: Wear protective gloves/protective clothing/eye protection/face protection, P302+P352: IF ON SKIN: Wash with plenty of soap and water, P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P405: Store locked up, P501: Dispose of contents/container in accordance with local regulation[5][7] |
| Incompatible Materials | Strong oxidizing agents[3] | Not specified |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant[6][8] | Must not be disposed of together with household garbage. Do not allow product to reach sewage system. Disposal must be made according to official regulations.[4] |
Experimental Protocols and Visualizations
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound functions as a 5-HT2A receptor antagonist. In various physiological systems, the neurotransmitter serotonin (B10506) (5-HT) binds to 5-HT2A receptors, which are G protein-coupled receptors (GPCRs), initiating a signaling cascade.[9] As an antagonist, this compound binds to these receptors but does not activate them, thereby blocking the effects of serotonin.[10] This mechanism is fundamental to the therapeutic action of many antipsychotic and antidepressant medications.[11]
Caption: Mechanism of this compound as a 5-HT2A receptor antagonist.
Experimental Workflow: In Vitro GPCR Antagonist Assay
A common method to characterize the antagonist activity of a compound like this compound is through an in vitro competitive binding assay. This workflow outlines the general steps involved in such an experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.no [fishersci.no]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. RITANSERIN Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Functions of 5-HT2A receptor and its antagonists in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling LY108742
Disclaimer: A specific Material Safety Data Sheet (MSDS) for LY108742 is not publicly available. Therefore, this document provides essential safety and logistical information based on best practices for handling potent, uncharacterized research compounds. All personnel must conduct a thorough risk assessment before beginning any work with this compound and adhere to all institutional and regulatory guidelines.
Personal Protective Equipment (PPE)
The appropriate level of Personal Protective Equipment (PPE) is critical to minimize exposure risk when handling potent research compounds like this compound. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures to be performed.[1][2][3] The following table summarizes recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Disposable sleeves.- Safety glasses or goggles (required even with a full-face respirator). | High risk of aerosolization and inhalation of a potent powder. Full respiratory and skin protection is essential. Double-gloving provides an additional barrier against contamination.[4] |
| Solution Preparation | - Work within a certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but there is still a potential for splashes and spills.[4][5] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant nitrile gloves.- Face shield if there is a significant splash risk. | Protects against accidental splashes and direct contact with the compound during administration. |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[6][7] Improper disposal can lead to environmental contamination and pose a risk to human health.[8][9]
| Waste Type | Disposal Procedure |
| Solid Waste | - All contaminated solid waste (e.g., pipette tips, tubes, gloves, lab coats) should be collected in a designated, leak-proof, and puncture-resistant container lined with a purple bag.[6][10]- The container must be clearly labeled as "Cytotoxic/Cytostatic Waste for Incineration" and include the name of the compound.[7][9] |
| Liquid Waste | - Unused solutions and contaminated media should be collected in a sealed, leak-proof, and chemically compatible container.- The container must be clearly labeled with the contents, including the name and concentration of the compound, and a hazardous waste sticker.- Do not pour any liquid waste containing this compound down the drain.[7] |
| Sharps | - All sharps (e.g., needles, syringes, scalpels) contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container with a purple lid.[6][9] |
All hazardous waste must be disposed of through a certified hazardous waste management service, typically by high-temperature incineration.[6][8][10]
Operational Workflow
A systematic workflow is essential for the safe handling of potent research compounds.[4] The following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: Safe handling workflow for this compound.
Quantitative Safety Information
Specific quantitative data such as Occupational Exposure Limits (OELs) for this compound are not available. For potent compounds without established OELs, a conservative approach to containment and handling is necessary.[5] The primary goal is to minimize all potential routes of exposure.
| Parameter | Guideline | Rationale |
| Occupational Exposure Limit (OEL) | Not established. Treat as a highly potent compound. | In the absence of specific toxicity data, assume a low OEL and handle with the highest level of containment.[5] |
| Working Environment | All manipulations of powdered this compound should be conducted in a containment device such as a glove box or a certified chemical fume hood. | To prevent the generation and inhalation of aerosols. |
| Decontamination | Use a validated decontamination procedure. This may involve a solution known to degrade similar chemical structures. | To ensure the complete inactivation of the compound on surfaces and equipment.[11] |
| Training | All personnel must be trained on the specific hazards and handling procedures for potent compounds before working with this compound.[2][12] | To ensure a thorough understanding of the risks and the necessary precautions. |
References
- 1. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 2. thesafetygeek.com [thesafetygeek.com]
- 3. skillmaker.education [skillmaker.education]
- 4. benchchem.com [benchchem.com]
- 5. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 8. cleanaway.com.au [cleanaway.com.au]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. businesswaste.co.uk [businesswaste.co.uk]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
